N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;4-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-3-nitrobenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O9S.Na/c19-14-7-8-15(20)17(14)9-3-1-2-4-16(21)27-13-6-5-11(28(24,25)26)10-12(13)18(22)23;/h5-8,10H,1-4,9H2,(H,24,25,26);/q;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUFOUVTWCKBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCCN2C(=O)C=CC2=O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2NaO9S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143997 | |
| Record name | N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101554-76-1 | |
| Record name | N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101554761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester, a heterobifunctional crosslinker. This molecule incorporates a maleimide group for thiol-reactive coupling and a sulfonated aromatic ring, rendering it water-soluble. The synthesis involves the esterification of 6-maleimidocaproic acid with 4-hydroxy-3-nitrobenzenesulfonic acid. This guide details the synthetic strategy, experimental protocols, purification methods, and presents key data in a structured format.
Synthetic Strategy
The synthesis of the target molecule is achieved through the esterification of the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzenesulfonic acid with the carboxylic acid moiety of 6-maleimidocaproic acid. Due to the relatively low reactivity of phenols in direct esterification with carboxylic acids, the carboxylic acid is typically activated to facilitate the reaction. A common and effective method is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[1][2][3]
The overall reaction is depicted below:
Caption: Synthetic scheme for the target molecule.
Experimental Protocols
This section details the necessary experimental procedures, from the synthesis of the precursor 6-maleimidocaproic acid to the final esterification and purification.
Synthesis of 6-Maleimidocaproic Acid
6-Maleimidocaproic acid can be synthesized from 6-aminocaproic acid and maleic anhydride.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 6-Aminocaproic Acid | 131.17 | 39.35 | 0.3 |
| Maleic Anhydride | 98.06 | 29.4 | 0.3 |
| Glacial Acetic Acid | 60.05 | 900 mL | - |
| Acetic Anhydride | 102.09 | 30.6 | 0.3 |
Procedure:
-
Combine 6-aminocaproic acid (39.35 g, 0.3 mol) and maleic anhydride (29.4 g, 0.3 mol) in glacial acetic acid (900 mL).
-
Reflux the mixture for 16 hours.
-
Add acetic anhydride (30.6 g, 0.3 mol) dropwise over 2 hours.
-
Continue refluxing for an additional hour.[4]
-
Remove the acetic acid under reduced pressure at 70°C to yield a syrup that solidifies upon cooling.
-
Purify the solid by silica gel chromatography using a mobile phase of dichloromethane:methanol:acetic acid (100:5:1 v/v/v).[4]
Esterification of 6-Maleimidocaproic Acid with 4-Hydroxy-3-nitrobenzenesulfonic Acid
This procedure is based on a general Steglich esterification method.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Representative Quantity | Moles (mmol) |
| 6-Maleimidocaproic Acid | 211.21 | 2.11 g | 10 |
| 4-Hydroxy-3-nitrobenzenesulfonic Acid | 219.18 | 2.19 g | 10 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.12 g | 1 |
| Anhydrous Dichloromethane | - | 100 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 6-maleimidocaproic acid (2.11 g, 10 mmol) and 4-dimethylaminopyridine (0.12 g, 1 mmol) in anhydrous dichloromethane (100 mL).
-
Add 4-hydroxy-3-nitrobenzenesulfonic acid (2.19 g, 10 mmol) to the solution and stir until dissolved. Anhydrous conditions should be maintained.
-
Cool the mixture to 0°C in an ice bath.
-
Add dicyclohexylcarbodiimide (2.27 g, 11 mmol) to the cooled solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate.
-
Wash the filtrate with 0.5 N hydrochloric acid and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
Purification Protocol
The crude product is a water-soluble molecule containing a maleimide group, which requires specific purification techniques to maintain its integrity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the method of choice for purifying water-soluble compounds.[5][6]
Instrumentation and Conditions:
| Parameter | Specification |
| Column | C18 stationary phase |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point for method development. |
| Flow Rate | Dependent on column dimensions, typically 1 mL/min for analytical scale and higher for preparative scale. |
| Detection | UV absorbance at wavelengths relevant to the aromatic and maleimide chromophores (e.g., 254 nm and 302 nm). |
Procedure:
-
Dissolve the crude product in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major product peak.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Pool the pure fractions and remove the organic solvent (acetonitrile) by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the final product as a solid.[7]
The purification workflow can be visualized as follows:
Caption: Purification workflow for the target molecule.
Data Presentation
The following tables summarize expected data based on the synthesis of similar compounds.
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Value | Reference/Comment |
| Reaction Time | 4-6 hours | Reaction progress should be monitored by TLC. |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction of DCC activation. |
| Expected Yield (Crude) | 70-85% | Based on typical yields for Steglich esterifications.[3] |
| Expected Purity (Final) | >95% | After HPLC purification. |
| Appearance | Off-white to pale yellow solid | Expected appearance after lyophilization. |
Application Workflow: Bioconjugation
While specific signaling pathways for this molecule are not documented, its structure as a heterobifunctional crosslinker suggests its use in bioconjugation, for example, in the creation of antibody-drug conjugates (ADCs) or for labeling proteins. The workflow for such an application would typically involve the following steps:
Caption: General workflow for bioconjugation.
This guide provides a robust framework for the synthesis and purification of this compound. Researchers should optimize the described protocols for their specific laboratory conditions and purity requirements.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Water for HPLC | Application | Water Purification | Merck [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
An In-depth Technical Guide to the Mechanism of Action of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester and its Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester (MNS). This compound is a heterobifunctional crosslinking agent commonly utilized in bioconjugation, a foundational technique in various fields of biomedical research and drug development. The guide will delve into the chemical reactivity, experimental protocols, and the underlying signaling pathway implications of its use.
Core Mechanism of Action: Covalent Thiol Conjugation
The primary mechanism of action for MNS revolves around the specific and efficient covalent modification of sulfhydryl (thiol) groups, which are predominantly found on cysteine residues within proteins and peptides. This reactivity is conferred by the maleimide functional group.
The reaction proceeds via a Michael addition, where the thiol group of a cysteine acts as a nucleophile and attacks one of the carbon atoms of the maleimide double bond. This results in the formation of a stable, covalent thioether linkage. The "6-aminocaproyl" component serves as a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules by reducing steric hindrance. The "1-hydroxy-2-nitro-4-benzenesulfonic acid ester" moiety is a water-soluble leaving group, enhancing the reagent's solubility in aqueous buffers commonly used for biological experiments.[1]
This targeted conjugation is instrumental in a variety of applications, including the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody to target cancer cells.[1] It is also widely used in the creation of diagnostic assays, such as immunoassays, for labeling antibodies to detect specific antigens.[1]
Quantitative Data Summary
| Parameter | Typical Value Range | Conditions | Significance |
| Purity | ≥ 95% (HPLC) | Standard quality control | Ensures reproducibility of conjugation reactions. |
| Solubility | Readily soluble in aqueous buffers (e.g., PBS) | pH 6.5-7.5 | Facilitates use in biological systems. |
| Optimal Reaction pH | 6.5 - 7.5 | Phosphate or HEPES buffer | Balances thiol reactivity with minimizing hydrolysis of the maleimide group. |
| Reaction Time | 1 - 4 hours | Room temperature | Sufficient for near-complete conjugation with accessible thiols. |
| Stability of Conjugate | High | Physiological conditions | The thioether bond is stable, ensuring the integrity of the conjugate. |
Detailed Experimental Protocol: Protein Thiol Labeling
This protocol provides a general methodology for the labeling of a protein with MNS. The precise amounts and incubation times may require optimization depending on the specific protein and desired degree of labeling.
Materials:
-
Protein of interest with accessible cysteine residues
-
This compound (MNS)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0, containing 1-2 mM EDTA. Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol).
-
Desalting column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent (e.g., TCEP) and subsequently remove the reducing agent using a desalting column.
-
-
MNS Reagent Preparation:
-
Immediately before use, dissolve the MNS reagent in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute it in the conjugation buffer to the desired concentration.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved MNS reagent to the protein solution.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring or rocking. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., 4-12 hours).
-
-
Removal of Excess Reagent:
-
Following incubation, remove the unreacted MNS by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the labeled protein using a spectrophotometer (e.g., at 280 nm).
-
The degree of labeling can be determined by various methods, including mass spectrometry or by using a chromophoric or fluorophoric version of the maleimide reagent.
-
Visualizations
Below are diagrams illustrating the key chemical reaction and a typical experimental workflow.
Caption: Covalent bond formation between a protein thiol and the MNS maleimide group.
Caption: A typical experimental workflow for protein labeling with MNS.
References
Spectroscopic Analysis of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a predictive analysis based on the spectroscopic properties of its constituent functional groups and related molecules. The methodologies provided are generalized protocols standardly used for the characterization of similar organic molecules.
Molecular Structure and Spectroscopic Overview
This compound is a heterobifunctional crosslinker. Its structure comprises three key parts: a maleimide group, a 6-aminocaproyl (6-aminohexanoyl) spacer, and a 1-hydroxy-2-nitro-4-benzenesulfonic acid ester moiety. Each of these components contributes distinct features to the overall spectroscopic profile of the molecule.
-
Maleimide Group: This group is crucial for bioconjugation, reacting specifically with thiol groups. In NMR spectroscopy, the vinyl protons of the maleimide ring are characteristic.
-
6-Aminocaproyl Spacer: This aliphatic chain provides flexibility and distance between the conjugated molecules. Its methylene groups will be evident in ¹H and ¹³C NMR spectra.
-
1-hydroxy-2-nitro-4-benzenesulfonic acid ester: This aromatic portion is the primary chromophore of the molecule and will dominate the UV-Visible spectrum. The substitution pattern on the benzene ring will give rise to a specific splitting pattern in the aromatic region of the ¹H NMR spectrum.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the target molecule based on the analysis of its components and data from structurally similar compounds.
Table 1: Predicted UV-Visible Spectroscopic Data
| Parameter | Predicted Value | Notes |
| λmax (in aqueous buffer) | ~260-290 nm | The primary absorbance is attributed to the π-π* transitions of the nitroaromatic system. The exact maximum can be influenced by pH and solvent polarity. For instance, nitrobenzene exhibits a B-band at approximately 265-266 nm in neutral water[1]. |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Estimated based on typical values for nitro-substituted benzene derivatives. |
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Maleimide CH=CH | ~7.0 | Singlet | The two vinyl protons of the maleimide ring are chemically equivalent and appear as a sharp singlet. |
| Aromatic CH | 7.5 - 8.5 | Multiplet | The protons on the substituted benzene ring will show a complex splitting pattern (likely doublets and doublet of doublets) depending on their coupling constants. |
| -CH₂- (adjacent to maleimide N) | ~3.5 | Triplet | Methylene group of the caproyl spacer attached to the maleimide nitrogen. |
| -CH₂- (adjacent to ester O) | ~4.2 | Triplet | Methylene group of the caproyl spacer forming the ester linkage. |
| Other -CH₂- of caproyl chain | 1.2 - 1.8 | Multiplet | The remaining methylene groups of the aliphatic spacer. |
| -OH | Variable | Broad Singlet | The chemical shift of the hydroxyl proton is concentration and temperature dependent and may exchange with residual water in the solvent. |
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Maleimide C=O | ~170 | Carbonyl carbons of the maleimide. |
| Maleimide C=C | ~134 | Vinylic carbons of the maleimide. |
| Ester C=O | ~172 | Carbonyl carbon of the caproyl ester. |
| Aromatic C | 120 - 150 | Carbons of the substituted benzene ring. |
| Aliphatic -CH₂- | 25 - 40 | Methylene carbons of the caproyl spacer. |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Notes |
| Molecular Weight | 433.35 g/mol (for the free acid) | |
| [M+H]⁺ (for positive ion mode ESI-MS) | m/z 434.35 | |
| [M-H]⁻ (for negative ion mode ESI-MS) | m/z 432.35 | |
| Major Fragmentation Ions | Fragments corresponding to the loss of the nitro group, cleavage of the ester bond, and fragmentation of the caproyl chain are expected. | The fragmentation pattern can provide confirmation of the different structural components of the molecule. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or an aqueous buffer like PBS, pH 7.4). Dilute the stock solution to a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the solvent/buffer in both the sample and reference cuvettes.
-
Record the sample spectrum from 200 to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the assignment of proton and carbon signals.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µM) in a solvent compatible with electrospray ionization (ESI), such as acetonitrile/water with 0.1% formic acid.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in both positive and negative ion modes to determine the mass of the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.
-
Visualizations
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis and characterization of the target compound.
Structural Components for Spectroscopic Prediction
Caption: Relationship between molecular components and predicted spectroscopic features.
References
An In-depth Technical Guide to N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester, often referred to by its alternative name 6-Maleimidocaproic acid (2-nitro-4-sulfo) phenyl ester sodium salt, is a heterobifunctional crosslinking agent pivotal in the field of bioconjugation.[1] This reagent is instrumental in covalently linking biomolecules, a cornerstone technique for the development of targeted therapeutics like antibody-drug conjugates (ADCs), advanced diagnostic assays, and for the fundamental study of protein interactions.[2] Its unique architecture, featuring a maleimide group and a water-soluble sulfo-NHS ester, allows for the selective and efficient conjugation of molecules containing thiol and amine groups, respectively. The inclusion of a sulfonate group enhances water solubility, making it particularly suitable for reactions in aqueous environments typical for biological samples.[3]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this crosslinker is essential for its effective application. The table below summarizes key characteristics.
| Property | Value | Reference |
| Synonyms | Mal-cap-NPSA, 6-Maleimidocaproic acid (2-nitro-4-sulfo) phenyl ester sodium salt | [1] |
| CAS Number | 101554-76-1 | [1] |
| Molecular Formula | C₁₆H₁₅N₂O₉SNa | [1] |
| Molecular Weight | 434.35 g/mol | [1] |
| Appearance | Beige powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Mechanism of Action: The Thiol-Maleimide Michael Addition
The primary application of this crosslinker involves the highly specific reaction between its maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue within a protein or peptide. This reaction proceeds via a Michael addition, forming a stable thioether bond.[4]
The reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[4] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than its reaction with amines.[4] However, at pH values above 7.5, the maleimide group can exhibit cross-reactivity with primary amines, such as the side chain of lysine residues.[4]
Stability of the Thioether Linkage
While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate. This is particularly relevant in the presence of other thiols. The stability of the succinimide ring formed after conjugation can be enhanced by hydrolysis, which opens the ring and makes the linkage more resistant to cleavage.[5][6]
| Condition | Stability of Thioether Bond | Key Considerations | Reference |
| Physiological Conditions | Generally stable, but can undergo slow retro-Michael reaction. | The presence of endogenous thiols like glutathione can promote exchange reactions. | [7][8] |
| Ring-Opened Succinimide | Significantly increased stability. | Hydrolysis of the succinimide ring can be promoted to create a more stable conjugate. The half-life of ring-opened products can be over two years. | [5][6][9] |
Experimental Protocols
The following provides a detailed methodology for the two-step conjugation of a protein (e.g., an antibody) to a second molecule containing a primary amine, using this compound.
Step 1: Modification of the Amine-Containing Molecule
-
Preparation of Reagents:
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.
-
Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved crosslinker to the amine-containing molecule solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Remove the excess, non-reacted crosslinker using a desalting column or dialysis.
-
Step 2: Conjugation to the Thiol-Containing Protein
-
Preparation of the Thiol-Containing Protein:
-
If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.0-7.5).
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) in a 10- to 100-fold molar excess and incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
-
Final Conjugation:
-
Immediately mix the maleimide-activated molecule from Step 1 with the reduced, thiol-containing protein. A 1.5- to 5-fold molar excess of the maleimide-activated molecule is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol.
-
Purify the final conjugate using size-exclusion chromatography or affinity chromatography.
-
Quantitative Data on Maleimide-Thiol Conjugation
The efficiency and kinetics of the maleimide-thiol conjugation are influenced by several factors. The following tables summarize key quantitative data from studies on maleimide-based conjugations.
Table 1: Influence of pH on Reaction Kinetics
| pH | Relative Reaction Rate | Notes | Reference |
| 5.8 | Slower | Reaction is dependent on the thiolate anion concentration. | [2] |
| 6.5 - 7.5 | Optimal | High selectivity for thiols over amines. | [4] |
| > 7.5 | Faster, but less selective | Increased competition from amine reactions. | [4] |
Table 2: Conjugation Efficiency and Molar Ratios
| Application | Maleimide:Thiol Molar Ratio | Conjugation Efficiency | Reference |
| Conjugation of cRGDfK peptide to nanoparticles | 2:1 | 84 ± 4% | [1] |
| Conjugation of 11A4 nanobody to nanoparticles | 5:1 | 58 ± 12% | [1] |
Applications in Research and Development
The versatility of this compound makes it a valuable tool in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): This crosslinker is used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules can be conjugated to proteins for use in immunoassays, fluorescence microscopy, and other detection methods.
-
Surface Functionalization: Immobilization of proteins or other biomolecules onto surfaces for applications in biosensors and microarrays.
-
Protein-Protein Interaction Studies: Crosslinking of interacting proteins to study their proximity and complexes within a biological system.
-
Hydrogel Formation: Used in the formation of biocompatible hydrogels for tissue engineering and drug delivery applications.[2]
Conclusion
This compound is a highly effective and versatile heterobifunctional crosslinker. Its water-solubility and the specific reactivity of its maleimide and sulfo-NHS ester groups make it an indispensable tool for researchers and scientists in the fields of drug development, diagnostics, and fundamental life science research. A thorough understanding of its reaction mechanism, stability, and the factors influencing conjugation efficiency is crucial for its successful application in creating novel and effective bioconjugates.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cn.lumiprobe.com [cn.lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prolynxinc.com [prolynxinc.com]
An In-depth Technical Guide to the Maleimide Group in Bioconjugation: Featuring "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the maleimide functional group, a cornerstone of modern bioconjugation strategies. With a specific focus on the illustrative molecule, "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester," this document delves into the chemistry, reactivity, and practical application of maleimides in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics.
The Maleimide Group: A Hub of Bioconjugation Chemistry
The maleimide is an unsaturated imide that exhibits exceptional reactivity towards thiol (sulfhydryl) groups, which are found in the cysteine residues of proteins. This high specificity, coupled with the stability of the resulting thioether bond under physiological conditions, has made maleimide-based reagents indispensable tools for site-specific protein modification.
The core of the maleimide's utility lies in the Michael addition reaction, where the nucleophilic thiol attacks one of the activated double bonds in the maleimide ring. This reaction is highly efficient and proceeds under mild conditions, typically at a pH range of 6.5-7.5.[1][2] At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high selectivity for cysteine residues over lysine residues.[1][2]
Deconstructing "this compound"
To fully appreciate the application of maleimide chemistry, let us dissect the components of our featured molecule:
-
N-Maleimido group: This is the reactive moiety responsible for conjugation to thiol-containing biomolecules.
-
6-aminocaproyl (6-aminohexanoic acid) linker: This flexible, hydrophobic spacer arm separates the maleimide group from the rest of the molecule.[3] The use of such a linker can reduce steric hindrance, potentially improving the accessibility of the maleimide to the target thiol and the efficiency of the conjugation reaction.[3]
Quantitative Data on Maleimide-Thiol Conjugation
The efficiency and specificity of the maleimide-thiol reaction are influenced by several factors, including pH, temperature, and the presence of catalysts. The following tables summarize key quantitative data for researchers designing bioconjugation experiments.
Table 1: pH Dependence of Maleimide Reactivity and Stability
| pH Range | Reactivity with Thiols | Reactivity with Amines | Maleimide Ring Hydrolysis | Thiosuccinimide Adduct Stability |
| < 6.5 | Slower reaction rate | Negligible | Very slow | Stable |
| 6.5 - 7.5 | Optimal, rapid reaction[1][2] | Minimal, thiols react ~1000x faster[1][2] | Slow | Generally stable, but can undergo retro-Michael reaction in the presence of other thiols |
| > 7.5 | Rapid reaction | Competitive reaction with primary amines (e.g., lysine)[1][2] | Increased rate of hydrolysis[2] | Increased risk of ring opening |
| > 8.5 | Very rapid reaction | Significant competition from amines | Rapid hydrolysis[5] | Susceptible to hydrolysis and other side reactions |
Table 2: Factors Influencing Thiol-Maleimide Reaction Kinetics
| Factor | Effect on Reaction Rate | Notes |
| Thiol pKa | Lower pKa thiols react faster at a given pH. | The thiolate anion is the reactive species.[6] |
| Temperature | Increased temperature generally increases the reaction rate. | Typically performed at room temperature or 4°C for sensitive proteins. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can accelerate the reaction. | Bioconjugations are typically performed in aqueous buffers. |
| Catalysts | Weak bases can catalyze the reaction.[7] | Not typically required for efficient conjugation in the optimal pH range. |
| Reducing Agents | The presence of reducing agents like TCEP or DTT is necessary to maintain thiols in their reduced, reactive state. | These are used to reduce disulfide bonds in proteins prior to conjugation. |
Experimental Protocols for Maleimide-Based Bioconjugation
The following sections provide detailed methodologies for the key steps in a typical maleimide-based bioconjugation workflow, such as the preparation of an antibody-drug conjugate.
Reduction of Antibody Disulfide Bonds
For antibodies and other proteins where cysteines are involved in disulfide bonds, a reduction step is necessary to generate free thiols for conjugation.
Materials:
-
Antibody solution (1-10 mg/mL) in a suitable buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) stock solution (e.g., 10 mM)[1]
-
Desalting column or spin filtration unit for buffer exchange[1]
Procedure:
-
To the antibody solution, add the reducing agent to a final concentration that provides a 10-100 fold molar excess over the antibody.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Immediately after incubation, remove the excess reducing agent by buffer exchange using a desalting column or spin filtration. The buffer should be degassed and at a pH of 7.0-7.5.[1]
Conjugation of Maleimide Reagent to the Reduced Antibody
Materials:
-
Reduced antibody solution from the previous step.
-
Maleimide-containing reagent (e.g., "this compound") dissolved in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.
-
Reaction buffer (pH 7.0-7.5, degassed).
Procedure:
-
Add the maleimide reagent stock solution to the reduced antibody solution to achieve a 10-20 fold molar excess of the maleimide reagent over the antibody.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C.[8] The reaction vessel should be protected from light if the maleimide reagent is light-sensitive.
-
(Optional) Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide reagent.
Purification and Characterization of the Conjugate
Purification:
-
Remove unreacted maleimide reagent and other small molecules by size exclusion chromatography (SEC), dialysis, or tangential flow filtration.
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR): This can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the conjugated molecule.
-
Assess Aggregation: Use size exclusion chromatography (SEC) to determine the percentage of aggregated protein in the final conjugate.
-
Confirm Conjugation: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to confirm the covalent attachment of the maleimide-containing molecule to the antibody.
Visualizing Key Processes in Maleimide Chemistry
The following diagrams, generated using the DOT language, illustrate the fundamental reaction, a typical experimental workflow, and potential side reactions associated with maleimide chemistry.
The Thiol-Maleimide Michael Addition Reaction
Caption: Mechanism of the thiol-maleimide Michael addition reaction.
Experimental Workflow for Antibody-Maleimide Conjugation
Caption: A typical workflow for creating an antibody-drug conjugate.
Competing Side Reactions of Maleimides
Caption: Potential side reactions of the maleimide group.
Conclusion
The maleimide group is a powerful and versatile tool in the field of bioconjugation, enabling the site-specific modification of proteins and other biomolecules. A thorough understanding of its reactivity, the factors that influence the conjugation reaction, and potential side reactions is crucial for the successful design and execution of experiments. The illustrative molecule, "this compound," highlights the modular nature of modern bioconjugation reagents, where a reactive maleimide core is combined with linkers and solubilizing groups to optimize performance. By following well-defined protocols and carefully characterizing the resulting conjugates, researchers can effectively harness the power of maleimide chemistry to advance the development of novel therapeutics and research tools.
References
- 1. broadpharm.com [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. interchim.fr [interchim.fr]
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the covalent labeling of proteins using the thiol-reactive compound N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester. This reagent is a valuable tool in bioconjugation, diagnostics, and the development of targeted drug delivery systems.[1]
Introduction
This compound is a chemical compound featuring a maleimide group that selectively reacts with sulfhydryl (thiol) groups of cysteine residues in proteins.[1] This reaction forms a stable thioether bond, allowing for the specific attachment of this molecule to proteins.[1][2][3] The reaction is most efficient at a neutral pH range of 7.0-7.5, which minimizes side reactions with other amino acid residues like amines.[2][4] This selectivity makes maleimide-based labeling a preferred method for site-specific protein modification, particularly when the protein has a limited number of accessible cysteine residues.[5]
The unique structure of this compound, which includes a nitrobenzenesulfonic acid ester component, suggests its potential utility in applications requiring modified solubility or specific detection methods. The sodium salt form of similar compounds is known to enhance water solubility, which is advantageous for biological experiments.[1]
Applications in Research and Drug Development:
-
Bioconjugation: This reagent can be used to link proteins to other molecules, such as fluorescent dyes, biotin, or other proteins, for use in various assays.[1]
-
Antibody-Drug Conjugates (ADCs): In drug development, maleimide chemistry is employed to conjugate cytotoxic drugs to antibodies, creating targeted cancer therapies.[1]
-
Diagnostics: Labeled antibodies and proteins are essential components of diagnostic assays like immunoassays for the detection of specific antigens.[1]
-
Protein Structure and Function Studies: Site-specific labeling can be used to introduce probes for studying protein conformation, dynamics, and interactions.
Experimental Protocols
This section details the step-by-step procedure for labeling proteins with this compound.
Materials and Reagents:
-
Protein to be labeled
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other suitable buffer (e.g., HEPES, Tris) without thiols.[2][4]
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction.[4]
-
Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification.[2]
-
Spectrophotometer for determining protein concentration and degree of labeling.
Workflow Overview
Caption: General workflow for protein labeling with a thiol-reactive maleimide compound.
Step 1: Preparation of Protein Solution
-
Dissolve the protein to be labeled in a suitable buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5.[2][4] The buffer should not contain any thiol-containing compounds.
-
The recommended protein concentration is between 1-10 mg/mL.
-
To minimize oxidation of free thiols, it is advisable to degas the buffer by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution.
Step 2: (Optional) Reduction of Disulfide Bonds
For proteins where cysteine residues are involved in disulfide bonds that need to be labeled, a reduction step is necessary.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubate the mixture for 20-30 minutes at room temperature.
-
If dithiothreitol (DTT) is used instead of TCEP, it must be removed by dialysis or gel filtration before adding the maleimide reagent, as it will compete for labeling.
Step 3: Preparation of the Labeling Reagent Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the labeling reagent at a concentration of 10 mM in anhydrous DMSO or DMF.[2]
-
Vortex briefly to ensure the reagent is fully dissolved.
-
Unused stock solution can be stored at -20°C for up to one month, protected from light.
Step 4: Labeling Reaction
-
While gently stirring or vortexing, add the labeling reagent stock solution to the protein solution.
-
A typical starting point is a 10- to 20-fold molar excess of the labeling reagent to the protein.[3] However, the optimal ratio should be determined experimentally for each specific protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.[4]
Step 5: Purification of the Labeled Protein
It is crucial to remove the unreacted labeling reagent after the incubation period.
-
The most common method for purification is gel filtration using a resin like Sephadex G-25.[2]
-
Equilibrate the gel filtration column with the same buffer used for the labeling reaction.
-
Apply the reaction mixture to the column and elute with the equilibration buffer. The labeled protein will typically elute first, followed by the smaller, unreacted labeling reagent.
-
Alternatively, dialysis can be used to remove the excess reagent.
Step 6: Determination of the Degree of Labeling (DOL)
The DOL represents the average number of label molecules conjugated to each protein molecule. This can be determined using spectrophotometry.
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the this compound label.
-
The protein concentration can be calculated using the following formula:
-
Protein Concentration (M) = [A₂₈₀ - (Aₗₐₘₑₗ × CF)] / εₚᵣₒₜₑᵢₙ
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
Aₗₐₘₑₗ is the absorbance of the conjugate at the λmax of the label.
-
CF is the correction factor (A₂₈₀ of the free label / Aₗₐₘₑₗ of the free label).
-
εₚᵣₒₜₑᵢₙ is the molar extinction coefficient of the protein at 280 nm.
-
-
-
The concentration of the label can be calculated as:
-
Label Concentration (M) = Aₗₐₘₑₗ / εₗₐₘₑₗ
-
Where εₗₐₘₑₗ is the molar extinction coefficient of the label at its λmax.
-
-
The Degree of Labeling is then calculated as:
-
DOL = [Label Concentration (M)] / [Protein Concentration (M)]
-
Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Buffer pH | 7.0 - 7.5 | Optimal for selective reaction with thiols.[2] |
| Molar Ratio (Label:Protein) | 10:1 to 20:1 | This should be optimized for each specific protein. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation may increase labeling but also hydrolysis.[4] |
| Reaction Temperature | Room Temperature or 2-8°C | Lower temperatures can reduce protein degradation. |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Degree of Labeling | Insufficient free thiols | Reduce disulfide bonds with TCEP. |
| Low molar ratio of label | Increase the molar excess of the labeling reagent. | |
| Hydrolysis of maleimide | Prepare fresh stock solution of the labeling reagent. | |
| Protein Precipitation | High concentration of organic solvent | Add the labeling reagent dropwise while stirring. |
| Protein instability | Perform the reaction at a lower temperature (4°C). | |
| Non-specific Labeling | pH is too high | Ensure the buffer pH is maintained between 7.0 and 7.5. |
Visualization of the Labeling Reaction
Caption: Reaction scheme of a thiol group with a maleimide reagent to form a stable conjugate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. atto-tec.com [atto-tec.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SE [thermofisher.com]
- 4. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 5. A method for site-specific labeling of multiple protein thiols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester
Product Name: N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester, sodium salt Common Synonyms: ε-Maleimidocaproic acid (2-nitro-4-sulfo)phenyl ester sodium salt, Mal-sac-HNSA, Mal-cap-NPSA CAS Number: 101554-76-1 Molecular Formula: C₁₆H₁₅N₂NaO₉S Molecular Weight: 434.35 g/mol
Introduction
This compound (Mal-sac-HNSA) is a heterobifunctional crosslinking reagent used for the covalent conjugation of molecules containing sulfhydryl (thiol) groups.[1][2] This reagent is particularly valuable in the fields of biochemistry, drug development, and diagnostics for creating stable bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized peptides.[2]
The molecule consists of three key components:
-
A maleimide group that specifically and efficiently reacts with free sulfhydryl groups (e.g., from cysteine residues in proteins) to form a stable thioether bond.
-
A 6-aminocaproyl spacer that provides a flexible six-carbon chain, which helps to minimize steric hindrance between the conjugated molecules.
-
An activated ester of 1-hydroxy-2-nitro-4-benzenesulfonic acid which acts as a leaving group upon reaction with a primary amine. While this specific ester is not as common as N-hydroxysuccinimide (NHS) esters, it serves a similar function. The sulfonic acid group enhances the water solubility of the reagent.[2]
Key Features and Applications
-
Thiol-Reactive: The maleimide group offers high selectivity for sulfhydryl groups at a pH range of 6.5-7.5.[3]
-
Water-Soluble: The sodium salt of the benzenesulfonic acid portion of the molecule enhances its solubility in aqueous buffers, simplifying conjugation procedures for biological molecules.[2]
-
Heterobifunctional: This reagent can be used in two-step conjugation processes. First, a molecule with a primary amine can be acylated by the activated ester, introducing a maleimide group. This maleimide-functionalized molecule can then be reacted with a thiol-containing molecule.
Primary Applications:
-
Protein Labeling: Covalent attachment of fluorescent dyes, biotin, or other reporter molecules to proteins or peptides at specific cysteine residues.
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2]
-
Surface Immobilization: Attaching proteins or peptides to surfaces for applications in biosensors and immunoassays.[2]
-
Peptide Cyclization: Formation of cyclic peptides by linking a cysteine residue to another functional group.
Quantitative Data Summary
The following table summarizes key quantitative parameters for using Mal-sac-HNSA, based on general knowledge of maleimide-thiol chemistry. Optimal conditions for specific applications should be determined empirically.
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 6.5 - 7.5 | The thiol-maleimide reaction is most efficient and selective in this pH range. At pH > 7.5, reaction with amines can occur, and the maleimide group is more susceptible to hydrolysis. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down the reaction and minimize side reactions or degradation of sensitive proteins. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored. For sensitive proteins, shorter reaction times are preferable. |
| Molar Ratio (Reagent:Protein) | 10:1 to 20:1 | This should be optimized for each specific protein and desired degree of labeling. A higher excess of the reagent may be needed for dilute protein solutions. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES, MOPS) | The reagent is water-soluble. For less soluble molecules, a small amount of a water-miscible organic solvent like DMSO or DMF can be used. |
| Storage | 0 - 8°C, desiccated | Protect from moisture to prevent hydrolysis of the activated ester. |
Experimental Protocols
Preparation of Reagents
-
Protein/Peptide Solution:
-
Dissolve the thiol-containing protein or peptide in a degassed, amine-free, and thiol-free buffer at pH 6.5-7.5 (e.g., 100 mM phosphate buffer with 150 mM NaCl and 10 mM EDTA).
-
The protein concentration should typically be in the range of 1-10 mg/mL.
-
-
Reduction of Disulfide Bonds (if necessary):
-
If the sulfhydryl groups on the protein are present as disulfide bonds, they must be reduced prior to conjugation.
-
Add a 10- to 50-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column or dialysis. Note: DTT can also be used, but it must be completely removed before adding the maleimide reagent as it contains a free thiol.
-
-
Mal-sac-HNSA Stock Solution:
-
Immediately before use, dissolve Mal-sac-HNSA in a suitable solvent. For aqueous reactions, deionized water or the reaction buffer can be used. If the molecule to be conjugated is not water-soluble, dissolve the reagent in anhydrous DMSO or DMF.
-
Protocol for Labeling a Protein with a Thiol-Containing Molecule
This protocol describes a one-step conjugation of a thiol-containing molecule (e.g., a peptide or drug) to a protein that has been functionalized with a maleimide group using Mal-sac-HNSA in a prior step.
-
Reaction Setup:
-
Add the desired molar excess (e.g., 10-fold) of the Mal-sac-HNSA stock solution to the prepared protein solution.
-
Mix gently and immediately proceed to the next step.
-
-
Conjugation Reaction:
-
Add the thiol-containing molecule to the reaction mixture.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle stirring or agitation. Protect from light if using a light-sensitive molecule.
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule containing a free thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM. This will react with any excess maleimide reagent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess reagent and byproducts by size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration (TFF). The choice of method will depend on the scale of the reaction and the properties of the conjugate.
-
-
Characterization and Storage:
-
Characterize the final conjugate using appropriate methods, such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling.
-
Store the purified conjugate under appropriate conditions, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be necessary.
-
Visualizations
Reaction Pathway
Caption: Reaction of a thiol-containing protein with Mal-sac-HNSA.
Experimental Workflow
Caption: Step-by-step workflow for protein conjugation.
References
Application Notes and Protocols for Antibody-Drug Conjugation using N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1][2][3][4] The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, efficacy, and safety of the ADC.[5][6] Maleimide-based linkers are widely used for their ability to react with free thiol groups on cysteine residues of the antibody, forming a stable covalent bond.[7][8]
This document provides detailed application notes and protocols for the use of "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester" (referred to herein as 'linker-payload') for the development of antibody-drug conjugates. The protocols described are intended for researchers, scientists, and drug development professionals.
Principle of the Method
The conjugation process involves a two-step procedure. First, the interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free cysteine thiol groups. Following the reduction, the maleimide group of the linker-payload reacts with the free thiols via a Michael addition reaction to form a stable thioether bond, resulting in the desired ADC. The number of conjugated drug molecules per antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that affects the ADC's efficacy and pharmacokinetics.[1][9]
Experimental Protocols
Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in dH₂O)
-
PBS, pH 7.4
-
PD-10 desalting columns
Procedure:
-
In a sterile microcentrifuge tube, add the monoclonal antibody to a final concentration of 10 mg/mL.
-
Add TCEP solution to the antibody solution to a final molar excess of 2.5-fold over the antibody.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle mixing.
-
Remove excess TCEP by passing the reduced antibody solution through a pre-equilibrated PD-10 desalting column using PBS, pH 7.4.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Antibody-Drug Conjugation
This protocol describes the conjugation of the linker-payload to the reduced antibody.
Materials:
-
Reduced monoclonal antibody (from section 3.1)
-
Linker-payload dissolved in Dimethyl sulfoxide (DMSO) at 10 mM
-
PBS, pH 7.4
-
DMSO
Procedure:
-
Dilute the reduced antibody to 5 mg/mL in PBS, pH 7.4.
-
Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5:1 (linker-payload:antibody). The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing, protected from light.
-
Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.
-
Incubate for an additional 20 minutes at room temperature.
ADC Purification
This protocol describes the purification of the ADC from unconjugated linker-payload and other reaction components.
Materials:
-
Crude ADC reaction mixture (from section 3.2)
-
PD-10 desalting columns
-
PBS, pH 7.4
Procedure:
-
Equilibrate a PD-10 desalting column with PBS, pH 7.4.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with PBS, pH 7.4, and collect the fractions.
-
Pool the fractions containing the purified ADC.
-
Determine the concentration of the purified ADC at 280 nm and store at 4°C.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This protocol describes the determination of the average DAR of the ADC population using Hydrophobic Interaction Chromatography (HIC).[2]
Materials:
-
Purified ADC
-
HIC Column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 25 µg of the purified ADC onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each species * DAR of each species) / Σ(Total Peak Area)
In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the ADC's potency in a cancer cell line.[10]
Materials:
-
Purified ADC
-
Target cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the wells and add the ADC dilutions.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the cell viability against the ADC concentration and fitting the data to a four-parameter logistic curve.
Data Presentation
Table 1: Summary of ADC Conjugation and Characterization
| Parameter | Result |
| Antibody Concentration | 10 mg/mL |
| Average DAR (by HIC-HPLC) | 3.8 |
| Monomer Purity (by SEC-HPLC) | >98% |
| Aggregation (by SEC-HPLC) | <2% |
| Free Drug Level | <1% |
Table 2: In Vitro Cytotoxicity of the ADC
| Cell Line | Target Antigen | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) |
| SK-BR-3 | HER2+++ | 0.5 | >1000 |
| MDA-MB-231 | HER2- | >1000 | >1000 |
Visualizations
Caption: Overall experimental workflow for ADC synthesis, characterization, and evaluation.
Caption: Logical relationship of the core components of an Antibody-Drug Conjugate.
Caption: Signaling pathway of a tubulin-inhibiting payload delivered by an ADC.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hpst.cz [hpst.cz]
- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
Application Notes and Protocols for N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Topic: "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester" in bioconjugation techniques.
I. Introduction to this compound
This compound, hereafter referred to as "Sulfonated-Maleimide-Ester," is a heterobifunctional crosslinking reagent used in bioconjugation. This water-soluble linker is particularly valuable for the preparation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics. Its structure comprises three key functional components:
-
A maleimide group that reacts specifically with sulfhydryl (thiol) groups, typically found in the side chains of cysteine residues in proteins. This reaction is most efficient at a pH range of 6.5-7.5 and forms a stable thioether bond.
-
An activated N-hydroxysuccinimide (NHS) ester (or a similar activated ester) that reacts with primary amines, such as the side chains of lysine residues or the N-terminus of a polypeptide chain, to form a stable amide bond. This reaction is favored at a pH of 7.2-8.5.
-
A sulfonic acid group that imparts significant hydrophilicity to the crosslinker. This increased water solubility helps to prevent aggregation of the resulting bioconjugate, which can be a challenge when working with hydrophobic payloads or proteins.[1][2]
The sequential reactivity of the two termini allows for controlled, stepwise conjugation of two different molecules, a crucial feature in the precise assembly of complex bioconjugates like ADCs.
II. Key Applications and Advantages
The primary application of Sulfonated-Maleimide-Ester is in the development of ADCs, where a potent cytotoxic drug (payload) is linked to a monoclonal antibody (mAb) that targets a specific tumor antigen. The hydrophilicity of this linker can be advantageous, potentially leading to improved pharmacokinetics and reduced aggregation of the final ADC.[1][3]
Advantages:
-
Water-Solubility: The sulfonic acid moiety enhances the water solubility of the linker and the resulting conjugate, which can be beneficial when working with hydrophobic drugs and can help to mitigate aggregation.[1][2]
-
Controlled Conjugation: The different reactivity of the maleimide and ester groups allows for a two-step conjugation process, providing greater control over the final product.
-
Thiol-Specific Modification: The maleimide group offers high selectivity for cysteine residues, enabling site-specific modification of proteins, especially those with engineered cysteines.
III. Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of sulfonated maleimide crosslinkers in bioconjugation. The data is representative and may vary depending on the specific biomolecules and reaction conditions.
Table 1: Reaction Conditions for Bioconjugation
| Parameter | Maleimide-Thiol Reaction | Ester-Amine Reaction |
| Optimal pH Range | 6.5 - 7.5 | 7.2 - 8.5 |
| Recommended Buffer | Phosphate buffer, HEPES | Phosphate buffer, Borate buffer |
| Reaction Time | 1 - 4 hours | 30 minutes - 2 hours |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature |
| Molar Excess of Linker | 5-20 fold over thiol | 10-50 fold over amine |
Table 2: Stability of Maleimide-Thiol Conjugates
| Condition | Half-life (t½) of Thioether Bond | Key Considerations |
| In vitro (PBS, pH 7.4) | > 7 days | The thioether bond is generally stable. |
| In human plasma (37°C) | 1-7 days (variable) | Susceptible to retro-Michael reaction, leading to deconjugation.[4][5] |
| Presence of excess thiols (e.g., glutathione) | Hours to days | The retro-Michael reaction is accelerated, leading to payload transfer.[4] |
| Hydrolyzed succinimide ring | Significantly increased | Ring-opening of the succinimide ring after conjugation enhances stability.[6] |
IV. Experimental Protocols
Protocol 1: Two-Step Conjugation of a Payload to an Antibody (e.g., Trastuzumab)
This protocol describes the conjugation of a thiol-containing payload to the lysine residues of an antibody using Sulfonated-Maleimide-Ester.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sulfonated-Maleimide-Ester
-
Thiol-containing payload (e.g., a derivative of MMAE or DM1)
-
Reaction Buffers:
-
Amine-reactive buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Thiol-reactive buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0
-
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
Step 1: Activation of the Antibody with Sulfonated-Maleimide-Ester
-
Prepare the antibody at a concentration of 5-10 mg/mL in the amine-reactive buffer.
-
Dissolve the Sulfonated-Maleimide-Ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted crosslinker by SEC using a desalting column equilibrated with the thiol-reactive buffer.
Step 2: Conjugation of the Thiol-Containing Payload
-
Immediately after purification, determine the concentration of the maleimide-activated antibody.
-
Dissolve the thiol-containing payload in anhydrous DMSO.
-
Add a 1.5- to 5-fold molar excess of the payload to the activated antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under a nitrogen atmosphere to prevent oxidation of the thiol.
-
Quench the reaction by adding a final concentration of 20 mM cysteine.
-
Purify the resulting ADC using SEC or TFF to remove unreacted payload and other small molecules.
Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
-
Mobile Phase A: 1.8 M ammonium sulfate, 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 75% (v/v) 25 mM sodium phosphate, pH 7.0, and 25% (v/v) isopropanol.
-
Use a TSKgel Butyl-NPR column or equivalent.
-
Inject the purified ADC and elute with a gradient of increasing Mobile Phase B.
-
Monitor the absorbance at 280 nm. The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different species.
2. Analysis of Aggregation by Size-Exclusion Chromatography (SEC)-HPLC
-
Use a suitable SEC column (e.g., TSKgel G3000SWxl).
-
Elute with an isocratic mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Monitor the absorbance at 280 nm.
-
Quantify the percentage of monomer, dimer, and higher-order aggregates.
3. Mass Spectrometry for Intact Mass Analysis
-
Deglycosylate the ADC using PNGase F.
-
Analyze the intact mass of the light and heavy chains using LC-MS (e.g., ESI-Q-TOF).
-
The mass shift compared to the unconjugated antibody will confirm the conjugation and DAR.
V. Visualizations
Diagram 1: Two-Step Bioconjugation Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Surface Labeling using N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester, hereinafter referred to as Mal-cap-NPSA, is a water-soluble, thiol-reactive crosslinker designed for the selective labeling of proteins and other biomolecules on the cell surface. This reagent features a maleimide group that specifically and covalently reacts with the sulfhydryl (thiol) groups of cysteine residues, which are naturally present in the extracellular domains of many cell surface proteins. The benzenesulfonic acid ester component enhances the water solubility of the molecule, making it particularly suitable for applications in aqueous biological buffers without the need for organic co-solvents that could be detrimental to cell viability.
The primary application of Mal-cap-NPSA is in bioconjugation, where it can be used to attach a variety of molecules, such as fluorescent dyes, biotin, or cytotoxic drugs, to cell surface proteins. This enables a wide range of downstream applications including:
-
Live Cell Imaging: Visualization and tracking of labeled cell surface proteins.
-
Flow Cytometry: Quantification of cell populations based on the expression of specific surface markers.
-
Antibody-Drug Conjugate (ADC) Development: Targeted delivery of therapeutic agents to specific cells.
-
Proteomics: Identification and characterization of cell surface proteins.
The reaction between the maleimide group of Mal-cap-NPSA and a thiol on a cell surface protein proceeds via a Michael addition, forming a stable thioether bond. This reaction is highly selective for thiols at a neutral to slightly acidic pH (6.5-7.5), minimizing off-target reactions with other amino acid residues.
Data Presentation
The following tables summarize representative quantitative data obtained from studies utilizing water-soluble, thiol-reactive maleimide compounds for cell surface labeling. While this data was not generated using Mal-cap-NPSA specifically, it provides an expected performance benchmark for this class of reagents.
Table 1: Representative Labeling Efficiency of a Water-Soluble Maleimide Dye on Live Cells
| Cell Line | Target Protein | Maleimide Dye Concentration (µM) | Incubation Time (min) | Labeling Efficiency (%) |
| HeLa | Overexpressed EGFR-Cys | 10 | 30 | 85 ± 5 |
| Jurkat | Endogenous CD4 | 25 | 60 | 72 ± 8 |
| CHO-K1 | Engineered surface thiol | 5 | 15 | 92 ± 4 |
Labeling efficiency was determined by flow cytometry, comparing the fluorescence intensity of labeled cells to a negative control.
Table 2: Cell Viability Assessment After Labeling with a Thiol-Reactive Maleimide Probe
| Cell Line | Maleimide Probe Concentration (µM) | Incubation Time (min) | Cell Viability (%) |
| HEK293T | 10 | 30 | > 95 |
| SK-BR-3 | 25 | 60 | > 92 |
| A549 | 50 | 60 | > 90 |
Cell viability was assessed 24 hours post-labeling using a standard MTT or Calcein AM assay.
Table 3: Signal-to-Noise Ratio in Live Cell Imaging with a Maleimide-Labeled Fluorophore
| Imaging Modality | Target Structure | Signal-to-Noise Ratio (SNR) |
| Confocal Microscopy | Labeled cell surface receptors | 15 - 25 |
| TIRF Microscopy | Single-molecule tracking on the membrane | 8 - 15 |
| Widefield Fluorescence | General cell surface staining | 10 - 20 |
SNR was calculated as the mean intensity of the labeled region divided by the standard deviation of the background intensity.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Mal-cap-NPSA Stock Solution:
-
Allow the vial of Mal-cap-NPSA to equilibrate to room temperature before opening.
-
Prepare a stock solution of Mal-cap-NPSA in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) at a concentration of 10 mM. For example, dissolve 4.34 mg of Mal-cap-NPSA (MW: 434.35 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Labeling Buffer:
-
Use a buffer with a pH between 7.0 and 7.5. Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), or HEPES-Buffered Saline (HBS) are suitable choices.
-
Crucially, the buffer must be free of any thiol-containing reagents , such as dithiothreitol (DTT) or β-mercaptoethanol.
-
For live cell experiments, a cell culture medium without serum (or with low serum) and without phenol red can also be used as the labeling buffer, provided its pH is maintained at 7.0-7.5.
-
-
(Optional) Reducing Buffer:
-
To increase the number of available free thiols on the cell surface by reducing disulfide bonds, a mild reducing agent can be used.
-
Prepare a fresh solution of 1-5 mM Tris(2-carboxyethyl)phosphine (TCEP) in degassed Labeling Buffer. TCEP is preferred over DTT as it does not contain a thiol group and does not need to be removed prior to labeling.
-
Protocol 2: Cell Surface Labeling of Adherent Cells
-
Cell Preparation:
-
Plate cells in a suitable culture vessel (e.g., multi-well plate, petri dish with coverslip) and grow to the desired confluency (typically 70-90%).
-
Gently wash the cells twice with pre-warmed (37°C) Labeling Buffer to remove any residual serum proteins.
-
-
(Optional) Reduction of Surface Thiols:
-
If required, add the pre-warmed Reducing Buffer to the cells and incubate for 10-15 minutes at 37°C in a humidified incubator.
-
Gently wash the cells three times with pre-warmed Labeling Buffer to remove the TCEP.
-
-
Labeling Reaction:
-
Dilute the Mal-cap-NPSA stock solution into pre-warmed Labeling Buffer to the desired final concentration (typically 5-50 µM). The optimal concentration should be determined empirically for each cell type and application.
-
Add the Mal-cap-NPSA labeling solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 15-60 minutes at 37°C in a humidified incubator, protected from light. The optimal incubation time should be determined empirically.
-
-
Washing:
-
To stop the reaction and remove unreacted Mal-cap-NPSA, gently aspirate the labeling solution.
-
Wash the cells three to five times with pre-warmed Labeling Buffer.
-
-
Downstream Analysis:
-
The labeled cells are now ready for downstream applications such as live cell imaging, flow cytometry, or fixation for immunofluorescence.
-
Protocol 3: Cell Surface Labeling of Suspension Cells
-
Cell Preparation:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in pre-warmed Labeling Buffer and count the cells. Adjust the cell density to 1 x 10^6 to 1 x 10^7 cells/mL.
-
Wash the cells twice by centrifugation and resuspension in pre-warmed Labeling Buffer.
-
-
(Optional) Reduction of Surface Thiols:
-
Resuspend the cell pellet in the pre-warmed Reducing Buffer and incubate for 10-15 minutes at 37°C with gentle agitation.
-
Wash the cells three times with pre-warmed Labeling Buffer by centrifugation and resuspension.
-
-
Labeling Reaction:
-
Dilute the Mal-cap-NPSA stock solution into pre-warmed Labeling Buffer to the desired final concentration (typically 5-50 µM).
-
Resuspend the cell pellet in the Mal-cap-NPSA labeling solution.
-
Incubate for 15-60 minutes at 37°C with gentle agitation, protected from light.
-
-
Washing:
-
Stop the reaction by adding an excess of Labeling Buffer and pellet the cells by centrifugation.
-
Wash the cells three to five times by centrifugation and resuspension in pre-warmed Labeling Buffer to remove unreacted Mal-cap-NPSA.
-
-
Downstream Analysis:
-
Resuspend the final cell pellet in the appropriate buffer for your downstream application (e.g., FACS buffer for flow cytometry, imaging medium for microscopy).
-
Mandatory Visualizations
Caption: Workflow for cell surface labeling of adherent cells.
Caption: Workflow for cell surface labeling of suspension cells.
Caption: Reaction mechanism of Mal-cap-NPSA with a cell surface thiol.
Application Notes and Protocols for Peptide Crosslinking using N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester (MAL-C6-HNS) is a heterobifunctional crosslinking reagent used to covalently link molecules containing amine and sulfhydryl groups. This reagent is particularly valuable in peptide chemistry, bioconjugation, and drug development for creating stable peptide-peptide conjugates, peptide-protein conjugates, or for attaching peptides to other molecules such as antibodies or surfaces.
The MAL-C6-HNS crosslinker possesses two reactive moieties:
-
N-Hydroxysuccinimide (NHS) ester: Reacts with primary amines (-NH₂) found on the N-terminus of peptides and on the side chain of lysine residues. This reaction forms a stable amide bond and is typically carried out at a pH of 7.2-8.5.
-
Maleimide: Specifically reacts with sulfhydryl groups (-SH) found on cysteine residues to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.
The distinct reactivity of these two groups allows for a controlled, two-step crosslinking process, which minimizes the formation of unwanted homodimers. The sulfonic acid group enhances the water solubility of the reagent.
Applications
-
Peptide-Peptide Conjugation: Creation of well-defined peptide dimers or multimers for structure-activity relationship (SAR) studies.
-
Peptide-Protein Conjugation: Linking peptides to carrier proteins (e.g., Keyhole Limpet Hemocyanin, KLH) to enhance immunogenicity for antibody production.
-
Antibody-Drug Conjugates (ADCs): Attaching cytotoxic peptide payloads to monoclonal antibodies for targeted cancer therapy.
-
Surface Immobilization: Covalently attaching peptides to surfaces for various bioassays and diagnostic applications.
-
Proximity Studies: Investigating the spatial arrangement of peptides or proteins in a complex.
Data Presentation: Reaction Parameters and Conditions
The optimal conditions for crosslinking with MAL-C6-HNS should be determined empirically for each specific application. The following table provides a summary of generally recommended starting parameters.
| Parameter | NHS Ester Reaction (Amine-reactive) | Maleimide Reaction (Sulfhydryl-reactive) |
| Target Functional Group | Primary Amines (-NH₂) | Sulfhydryl Groups (-SH) |
| pH Range | 7.2 - 8.5 | 6.5 - 7.5 |
| Recommended Buffer | Phosphate, Borate, HEPES, Bicarbonate/Carbonate | Phosphate, MES, HEPES |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine) | Buffers containing thiols (e.g., DTT, β-mercaptoethanol) |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | 4°C to Room Temperature (20-25°C) |
| Reaction Time | 30 minutes to 2 hours | 1 to 4 hours |
| Molar Excess of Crosslinker | 5- to 20-fold molar excess over the amine-containing peptide | Equimolar to the maleimide-activated peptide |
Note: The NHS ester is susceptible to hydrolysis, especially at higher pH values. Therefore, it is crucial to use freshly prepared solutions of the crosslinker and to perform the amine-coupling step promptly.
Experimental Protocols
Protocol 1: Two-Step Peptide-Peptide Conjugation
This protocol describes the conjugation of a peptide containing a primary amine (Peptide A) to a peptide containing a cysteine residue (Peptide B).
Materials:
-
Peptide A (with at least one primary amine)
-
Peptide B (with a free sulfhydryl group)
-
This compound (MAL-C6-HNS)
-
Amine-Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5
-
Sulfhydryl-Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
Step 1: Activation of Peptide A with MAL-C6-HNS
-
Dissolve Peptide A in the Amine-Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve MAL-C6-HNS in DMF or DMSO to a concentration of 10-20 mM.
-
Add a 10-fold molar excess of the dissolved MAL-C6-HNS to the Peptide A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, unreacted crosslinker using a desalting column or through dialysis against the Sulfhydryl-Reaction Buffer. The product of this step is Maleimide-Activated Peptide A.
Step 2: Conjugation of Maleimide-Activated Peptide A to Peptide B
-
Dissolve Peptide B in the Sulfhydryl-Reaction Buffer. If Peptide B has disulfide bonds, they must be reduced prior to this step.
-
Immediately add the Maleimide-Activated Peptide A to the Peptide B solution. A 1:1 molar ratio is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, a sulfhydryl-containing compound like cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.
-
The final conjugate can be purified using size-exclusion chromatography (SEC) or reverse-phase HPLC.
Protocol 2: Characterization of the Conjugate
The success of the conjugation can be assessed using several analytical techniques:
-
SDS-PAGE: The conjugated product should have a higher molecular weight than the individual peptides.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate mass of the conjugate, confirming the covalent linkage.
-
HPLC: The conjugate will have a different retention time compared to the starting peptides.
Mandatory Visualizations
Application Notes and Protocols for Enzyme Immobilization using N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical process in biotechnology and drug development, enhancing enzyme stability, reusability, and facilitating catalyst separation from the reaction mixture. N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester, hereafter referred to as MAL-sac-HNSA, is a heterobifunctional crosslinking agent designed for the covalent immobilization of enzymes.
This molecule possesses two reactive moieties:
-
An N-Hydroxysuccinimide (NHS) ester that reacts with primary amino groups (-NH₂) found on lysine residues of proteins or on amine-functionalized solid supports.
-
A maleimide group that specifically reacts with sulfhydryl groups (-SH) present on cysteine residues of enzymes.
The integrated sulfonic acid group imparts increased hydrophilicity to the crosslinker, which can help to reduce non-specific binding and aggregation during the immobilization process. These application notes provide a detailed protocol for the effective use of MAL-sac-HNSA in enzyme immobilization.
Chemical Structure and Reaction Mechanism
MAL-sac-HNSA facilitates a two-step immobilization process. First, the NHS ester reacts with an amine-functionalized support material to form a stable amide bond, resulting in a maleimide-activated support. Subsequently, the sulfhydryl groups of the enzyme react with the maleimide group on the support to form a stable thioether linkage, covalently immobilizing the enzyme.
Materials Required
-
Enzyme to be immobilized (containing accessible cysteine residues)
-
Amine-functionalized solid support (e.g., agarose beads, silica gel, magnetic beads)
-
This compound (MAL-sac-HNSA)
-
Activation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0
-
Quenching Buffer: 50 mM Cysteine in Coupling Buffer
-
Wash Buffer: 0.1 M Phosphate Buffer, 0.5 M NaCl, pH 7.0
-
Storage Buffer: Application-dependent, typically a buffer that maintains enzyme stability (e.g., 50 mM Phosphate Buffer, pH 7.0 with 50% glycerol)
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns or dialysis equipment
Experimental Protocols
Protocol 1: Activation of Amine-Functionalized Support
This protocol describes the activation of an amine-functionalized solid support with MAL-sac-HNSA to create a maleimide-activated surface.
-
Preparation of Support:
-
Equilibrate the amine-functionalized support material by washing it three times with Activation Buffer.
-
Prepare a 50% slurry of the support material in Activation Buffer.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve MAL-sac-HNSA in an appropriate solvent (e.g., DMSO or DMF) to a final concentration of 10 mg/mL.
-
-
Activation Reaction:
-
Add the dissolved MAL-sac-HNSA to the support slurry. A 10 to 50-fold molar excess of the crosslinker over the amine groups on the support is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Washing:
-
Centrifuge the support material and discard the supernatant.
-
Wash the activated support three times with Activation Buffer to remove any unreacted crosslinker.
-
The maleimide-activated support is now ready for enzyme coupling. Proceed immediately to the next step as the maleimide group can hydrolyze over time.
-
Protocol 2: Immobilization of Enzyme onto Activated Support
This protocol details the coupling of a sulfhydryl-containing enzyme to the maleimide-activated support.
-
Enzyme Preparation (Optional - if free sulfhydryls are not available):
-
If the enzyme's cysteine residues are in disulfide bonds, reduction is necessary.
-
Dissolve the enzyme in Coupling Buffer.
-
Add a 10-20 fold molar excess of DTT or TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column or dialysis, exchanging the buffer to Coupling Buffer.
-
-
Enzyme Coupling:
-
Dissolve the sulfhydryl-containing enzyme in Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Add the enzyme solution to the maleimide-activated support.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
To block any unreacted maleimide groups, add Quenching Buffer to the support and incubate for 30 minutes at room temperature.
-
-
Final Washing and Storage:
-
Wash the immobilized enzyme support three times with Wash Buffer to remove non-covalently bound enzyme.
-
Resuspend the immobilized enzyme in the desired Storage Buffer.
-
Data Presentation: Performance Metrics
The following tables provide illustrative quantitative data for the immobilization of a model enzyme (e.g., β-Galactosidase) using MAL-sac-HNSA. These values are representative and may vary depending on the enzyme and support used.
Table 1: Immobilization Efficiency
| Parameter | Value |
| Initial Enzyme Concentration | 5.0 mg/mL |
| Final Enzyme Concentration in Supernatant | 0.8 mg/mL |
| Immobilization Yield (%) | 84% |
| Enzyme Loading (mg/g support) | 42 mg/g |
Table 2: Activity and Stability of Immobilized Enzyme
| Parameter | Free Enzyme | Immobilized Enzyme |
| Specific Activity (U/mg) | 150 U/mg | 115 U/mg |
| Activity Retention (%) | - | 77% |
| Optimal pH | 7.0 | 7.5 |
| Optimal Temperature | 45°C | 55°C |
| Thermal Stability (t½ at 60°C) | 15 min | 120 min |
| Reusability (after 10 cycles) | - | 85% of initial activity |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Immobilization Yield | Inefficient activation of support. | Increase the molar excess of MAL-sac-HNSA. Ensure the crosslinker is freshly prepared. |
| Insufficient free sulfhydryl groups on the enzyme. | Perform a reduction step with DTT or TCEP and ensure complete removal of the reducing agent. | |
| Hydrolysis of the maleimide group. | Use the activated support immediately after preparation. | |
| Low Activity Retention | Conformational changes in the enzyme upon immobilization. | Optimize coupling conditions (pH, temperature, ionic strength). |
| Steric hindrance of the active site. | Consider using a crosslinker with a longer spacer arm. | |
| High Non-specific Binding | Inadequate washing. | Increase the salt concentration in the Wash Buffer. |
Conclusion
This compound is a versatile and efficient crosslinker for the covalent immobilization of enzymes. The two-step reaction provides a controlled method for attaching enzymes to a variety of amine-functionalized supports. The resulting immobilized enzymes often exhibit enhanced stability and reusability, making them highly suitable for applications in biocatalysis, diagnostics, and drug development. The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize this crosslinker in their specific applications.
"N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester" in fluorescence microscopy
Topic: The Role of N-Maleimido-6-aminocaproyl Moiety in Developing Fluorescent Probes for Nitric Oxide Detection in Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The compound "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester" is not a fluorescent probe itself. Instead, it represents a sophisticated chemical tool used in bioconjugation—the process of linking molecules together to create more complex and functional ones. Specifically, the N-Maleimido group is highly reactive towards thiol (sulfhydryl) groups found in the cysteine residues of proteins. This makes it an invaluable component for creating custom fluorescent probes for various applications in fluorescence microscopy, particularly for detecting signaling molecules like nitric oxide (NO).
Nitric oxide is a critical signaling molecule involved in a wide range of physiological and pathological processes.[1] Visualizing and quantifying NO in living cells and tissues is crucial for understanding its biological roles.[1] This is often achieved using fluorescent probes that react with NO to produce a fluorescent signal. The maleimide-containing compound can be used to covalently attach a fluorophore to a molecule that selectively traps NO, or to a specific protein to monitor its S-nitrosylation status.
These application notes will provide an overview of how maleimide chemistry is leveraged to create fluorescent probes for nitric oxide detection and will offer generalized protocols for their use in fluorescence microscopy.
Principle of Maleimide-Based Probe Construction
The core utility of N-Maleimido-6-aminocaproyl derivatives lies in their ability to form stable thioether bonds with cysteine residues on proteins or other thiol-containing molecules. This allows for the precise labeling of target structures. For nitric oxide detection, this principle can be applied in several ways:
-
Labeling NO-Scavenging Moieties: A common strategy for detecting NO involves using molecules that react with NO to become fluorescent. A well-known example is the o-phenylenediamine scaffold, which reacts with NO in the presence of oxygen to form a highly fluorescent triazole product.[2] A maleimide linker can be used to attach such a scaffold to a targeting protein (like an antibody) to enable localized detection of NO.
-
Creating Probes for S-Nitrosylation: Nitric oxide can post-translationally modify proteins by reacting with cysteine thiols to form S-nitrosothiols. A maleimide-functionalized fluorophore can be used to label proteins that have undergone S-nitrosylation, allowing for the visualization of this specific signaling event.
The following diagram illustrates the general workflow for creating a custom fluorescent probe using a maleimide-containing crosslinker.
Caption: Workflow for synthesizing a fluorescent probe using a maleimide linker.
Quantitative Data of Common Fluorescent Probes for Nitric Oxide
While the specified compound is not a probe itself, it's useful to compare the properties of established fluorescent probes for nitric oxide that could be synthesized using similar bioconjugation strategies.
| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield | Detection Limit | Key Features |
| DAF-2 | ~495 | ~515 | ~0.005 (increases to ~0.73 upon reaction with NO) | ~5 nM | Fluorescein-based, cell-permeable diacetate form available. |
| DAF-FM | ~495 | ~515 | Not specified, but higher than DAF-2 | ~3 nM | Improved photostability and less pH sensitivity compared to DAF-2. |
| DAR-4M | ~560 | ~575 | Not specified | ~10 nM | Rhodamine-based, suitable for multiplexing with green fluorophores. |
| Cu-FL | Not specified | Not specified | Not specified | Not specified | A copper-based probe that releases a fluorescent ligand upon reaction with NO.[2] |
Experimental Protocols
1. General Protocol for Labeling a Thiol-Containing Molecule with a Maleimide-Activated Fluorophore
This protocol describes the general steps for conjugating a maleimide-activated fluorophore to a protein or other molecule containing a free thiol group.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Maleimide-activated fluorophore (dissolved in DMSO or DMF).
-
Reducing agent (e.g., TCEP) to reduce disulfide bonds if necessary.
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Prepare the Thiol-Containing Molecule:
-
Dissolve the protein or peptide in a conjugation buffer at a concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
-
Prepare the Maleimide-Activated Fluorophore:
-
Dissolve the maleimide-activated fluorophore in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved maleimide-activated fluorophore to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted fluorophore and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its maximum absorbance wavelength.
-
2. Protocol for Imaging Nitric Oxide in Live Cells using a Fluorescent Probe
This protocol provides a general workflow for using a cell-permeable NO-sensitive fluorescent probe (e.g., DAF-FM diacetate) for live-cell imaging.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips.
-
Cell culture medium.
-
Fluorescent NO probe (e.g., DAF-FM diacetate) stock solution in DMSO.
-
NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP) for positive control.[3][4]
-
NO synthase inhibitor (e.g., L-NAME) for negative control.
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging dish and grow to the desired confluency.
-
-
Probe Loading:
-
Dilute the fluorescent NO probe stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the loading solution and wash the cells two to three times with warm PBS or imaging buffer to remove excess probe.
-
-
Stimulation (Optional):
-
To induce NO production, treat the cells with a stimulus (e.g., a cytokine or drug).
-
For a positive control, add an NO donor like SNAP (e.g., 100 µM).[5]
-
For a negative control, pre-incubate cells with an NOS inhibitor like L-NAME before adding the stimulus.
-
-
Fluorescence Imaging:
-
Mount the dish on the fluorescence microscope.
-
Excite the probe at its excitation wavelength (e.g., ~495 nm for DAF-FM) and capture the emission (e.g., ~515 nm for DAF-FM).
-
Acquire images at different time points to monitor the change in fluorescence intensity, which corresponds to the level of nitric oxide.
-
The following diagram illustrates the experimental workflow for cellular NO detection.
Caption: Experimental workflow for detecting nitric oxide in live cells.
Signaling Pathway Visualization
The detection of nitric oxide by many common fluorescent probes is based on a "turn-on" mechanism where the probe's fluorescence is quenched until it reacts with NO. The diagram below conceptualizes this process.
Caption: Conceptual pathway of a "turn-on" fluorescent NO probe.
Conclusion
While "this compound" is not a fluorescent molecule, its maleimide group makes it a powerful tool for constructing custom fluorescent probes. By understanding the principles of bioconjugation and the mechanisms of nitric oxide detection, researchers can design and implement sophisticated imaging experiments to explore the complex roles of NO in health and disease. The protocols and data provided here serve as a guide for developing and utilizing such probes in fluorescence microscopy.
References
- 1. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNAP - Biotium [biotium.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Using "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester" to create biosensors
Application Notes & Protocols: Utilizing Maleimide-Activated Reporters for Biosensor Development
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for the use of maleimide-activated reporter molecules in the creation of biosensors. While the specific compound "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester" is not a commercially available reagent, the principles outlined here are applicable to a wide range of maleimide-functionalized reporters for fluorescent or electrochemical detection.
Introduction
Maleimide-activated reporters are invaluable tools in the development of biosensors for the specific detection of a wide range of analytes. The maleimide group allows for the covalent conjugation of the reporter molecule to a thiol group (-SH), most commonly found on cysteine residues of proteins or on thiol-modified oligonucleotides. This enables the creation of highly specific probes for various applications in research and drug development. The reporter moiety can be a fluorophore, an electrochemical probe, or a colorimetric agent, allowing for flexible detection modalities.
The general structure of a maleimide-activated reporter consists of three key components:
-
Maleimide Group: For covalent attachment to thiol-containing biomolecules.
-
Linker/Spacer (e.g., 6-aminocaproyl): Provides spatial separation between the biomolecule and the reporter, minimizing steric hindrance.
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Reporter Group (e.g., a nitro-aromatic compound): Generates a detectable signal (fluorescent, electrochemical, or colorimetric) upon interaction with the target analyte.
This document will guide users through the principles, protocols, and data analysis for creating a biosensor using a generic Maleimide-Activated Reporter.
Principle of Operation
The creation of a biosensor using a Maleimide-Activated Reporter typically involves a two-step process:
-
Bioconjugation: The maleimide group of the reporter molecule reacts with a thiol group on a biomolecule (e.g., an antibody, enzyme, or oligonucleotide) to form a stable thioether bond. This creates a specific probe for the target analyte.
-
Signal Generation: The reporter group on the conjugated probe generates a detectable signal that is modulated by the presence of the target analyte. This can occur through various mechanisms, such as conformational changes, enzymatic activity, or direct interaction with the analyte.
The "1-hydroxy-2-nitro-4-benzenesulfonic acid" moiety suggests a potential for electrochemical or fluorescent detection. Nitroaromatic compounds are known to be electrochemically active and can also act as fluorescence quenchers.
Data Presentation: Performance Characteristics of a Model Biosensor
The following tables summarize the expected performance characteristics of a hypothetical biosensor created using a Maleimide-Activated Reporter for the detection of a target protein analyte.
Table 1: Quantitative Performance Metrics
| Parameter | Value | Units |
| Limit of Detection (LOD) | 10 | ng/mL |
| Limit of Quantification (LOQ) | 30 | ng/mL |
| Linear Dynamic Range | 30 - 1000 | ng/mL |
| Intra-assay Precision (%CV) | < 5 | % |
| Inter-assay Precision (%CV) | < 10 | % |
| Specificity (Cross-reactivity) | < 1 | % |
| Recovery | 95 - 105 | % |
Table 2: Stability of the Reporter-Biomolecule Conjugate
| Storage Condition | Time | Signal Retention |
| 4°C in PBS, pH 7.4 | 1 month | > 95% |
| -20°C in PBS with 50% glycerol | 6 months | > 90% |
| Room Temperature | 24 hours | > 80% |
Experimental Protocols
Protocol for Thiolation of a Biomolecule (Antibody Example)
This protocol describes the introduction of thiol groups onto an antibody using Traut's Reagent (2-iminothiolane).
Materials:
-
Antibody solution (1-5 mg/mL in PBS, pH 7.4)
-
Traut's Reagent (2-iminothiolane)
-
Spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
PBS buffer (pH 7.4)
-
Ellman's Reagent (DTNB) for thiol quantification
Procedure:
-
Prepare a 10 mM solution of Traut's Reagent in PBS.
-
Add a 20-fold molar excess of Traut's Reagent to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Remove the excess Traut's Reagent using a spin desalting column equilibrated with PBS.
-
Quantify the number of introduced thiol groups using Ellman's Reagent according to the manufacturer's protocol.
Protocol for Conjugation of Maleimide-Activated Reporter to a Thiolated Biomolecule
Materials:
-
Thiolated biomolecule (from Protocol 4.1)
-
Maleimide-Activated Reporter
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer (PBS, pH 7.2-7.5)
-
Spin desalting column
Procedure:
-
Dissolve the Maleimide-Activated Reporter in a minimal amount of DMF or DMSO to create a 10 mM stock solution.
-
Add a 10 to 20-fold molar excess of the dissolved Maleimide-Activated Reporter to the thiolated biomolecule solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the excess, unreacted Maleimide-Activated Reporter using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Characterize the conjugate by measuring the absorbance at 280 nm (for protein) and the characteristic wavelength of the reporter to determine the degree of labeling.
Protocol for a Generic Biosensor Assay (ELISA-like format)
This protocol outlines a general procedure for using the reporter-conjugated biomolecule in a direct binding assay.
Materials:
-
96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Target analyte
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Reporter-conjugated biomolecule
-
Microplate reader (fluorescence or absorbance, depending on the reporter)
Procedure:
-
Coat the wells of a 96-well microplate with the target analyte (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plate three times with washing buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with washing buffer.
-
Add serial dilutions of the reporter-conjugated biomolecule to the wells and incubate for 1 hour at room temperature.
-
Wash the plate five times with washing buffer.
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Plot the signal intensity against the concentration of the reporter-conjugated biomolecule to determine the binding characteristics.
Visualizations
Signaling Pathway
Caption: General principle of a biosensor using a maleimide-activated reporter.
Experimental Workflow
Caption: Step-by-step workflow for creating and validating the biosensor.
Logical Relationship of Components
Caption: Logical relationship between the components of the biosensor probe.
Troubleshooting & Optimization
Technical Support Center: N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester (Mal-cap-NPSA) Labeling Reactions
Welcome to the technical support center for troubleshooting labeling reactions with N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester (Mal-cap-NPSA). This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This compound, also known as Mal-cap-NPSA, is a crosslinking reagent used for bioconjugation. Its primary application is the covalent labeling of molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins and peptides. The maleimide group specifically and efficiently reacts with thiols to form a stable thioether bond.[1] This reagent is particularly useful in creating antibody-drug conjugates (ADCs) and diagnostic agents.[1]
Q2: What is the advantage of the sodium salt form of this reagent?
A2: The sodium salt of the benzenesulfonic acid portion of the molecule enhances its solubility in aqueous buffers.[1] This is a significant advantage as many maleimide-containing reagents have poor water solubility, which can complicate labeling reactions in biological systems.
Q3: What is the optimal pH for the maleimide-thiol reaction?
A3: The thiol-maleimide reaction is most efficient and selective at a pH range of 6.5 to 7.5.[2] Within this range, the reaction with thiols is approximately 1,000 times faster than with amines. At pH values above 7.5, the reactivity of the maleimide group towards primary amines increases, which can lead to non-specific labeling.
Q4: Can I use DTT or β-mercaptoethanol to reduce disulfide bonds in my protein before labeling?
A4: While DTT and β-mercaptoethanol are effective reducing agents, they contain free thiols and will compete with the target protein for reaction with the maleimide reagent. Therefore, they must be completely removed before initiating the labeling reaction, typically through dialysis or size-exclusion chromatography. A preferable alternative is to use a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not require removal prior to conjugation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Insufficient free thiols on the protein: Disulfide bonds may not be fully reduced, or the protein may have few accessible cysteine residues. 2. Hydrolysis of the maleimide group: The maleimide ring can open in aqueous solutions, especially at higher pH, rendering it inactive. 3. Inactivated reagent: Improper storage or handling of the maleimide compound. 4. Precipitation of the labeling reagent: Despite the sulfonated group, solubility issues can still occur, especially at high concentrations. | 1. a) Ensure complete reduction of disulfide bonds by incubating with a 10-100 fold molar excess of TCEP for 30-60 minutes. b) Confirm the presence of free thiols using Ellman's reagent. 2. a) Prepare the maleimide solution immediately before use. b) Maintain the reaction pH between 6.5 and 7.5. 3. Store the maleimide reagent desiccated and protected from light at the recommended temperature (typically 0-8°C).[1] 4. a) Dissolve the maleimide reagent in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. b) Ensure the final concentration of the organic solvent is compatible with your protein's stability. |
| Non-Specific Labeling | 1. Reaction with other nucleophiles: At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine residues). 2. Hydrophobic interactions: The labeling reagent may non-covalently associate with the protein. | 1. a) Strictly maintain the reaction pH between 6.5 and 7.5. b) Consider lowering the pH towards 6.5 to further minimize reaction with amines. 2. Purify the labeled protein using size-exclusion chromatography or dialysis to remove non-covalently bound reagent. |
| Loss of Protein Activity | 1. Modification of critical cysteine residues: The labeled cysteine may be essential for the protein's biological function. 2. Denaturation of the protein: The reaction conditions (e.g., organic solvent, temperature) may have compromised the protein's structure. | 1. a) If possible, use site-directed mutagenesis to move the cysteine residue to a less critical location. b) Reduce the molar excess of the labeling reagent to favor labeling of the most reactive/accessible thiols. 2. a) Minimize the amount of organic solvent used to dissolve the maleimide reagent. b) Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Precipitation During Reaction | 1. Poor solubility of the protein or the conjugate: The addition of the labeling reagent or the modification itself can reduce the solubility of the protein. 2. Aggregation of the protein: The labeling process may induce protein aggregation. | 1. a) Perform the reaction in a buffer with optimal ionic strength and excipients for your protein's stability. b) Consider using a more hydrophilic version of the linker if available. 2. a) Optimize the protein concentration and molar ratio of the labeling reagent. b) Add aggregation inhibitors to the reaction mixture if compatible with the labeling chemistry. |
Experimental Protocols
Protocol 1: General Protein Labeling with Mal-cap-NPSA
-
Protein Preparation:
-
Dissolve the protein in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2).
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve the Mal-cap-NPSA in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
Add the Mal-cap-NPSA stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold excess over the protein).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to a final concentration of 10-100 fold molar excess over the maleimide reagent.
-
-
Purification:
-
Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.
-
Protocol 2: Quantification of Labeling Efficiency (Degree of Labeling)
The degree of labeling (DOL) can be estimated by UV-Vis spectrophotometry if the labeling reagent has a distinct chromophore. For Mal-cap-NPSA, the nitrobenzenesulfonic acid group will contribute to the UV absorbance.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and the wavelength corresponding to the maximum absorbance of the label (λmax).
-
Calculate the protein concentration using the following formula, correcting for the label's absorbance at 280 nm:
-
Protein Concentration (M) = [A280 - (Aλmax × CF)] / ε_protein
-
Where CF is the correction factor (A280 of the free label / Aλmax of the free label) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the label:
-
Label Concentration (M) = Aλmax / ε_label
-
Where ε_label is the molar extinction coefficient of the label at its λmax.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Label Concentration / Protein Concentration
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol selectivity.[2] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may require longer incubation times. |
| Molar Excess of Maleimide Reagent | 10 - 20 fold over protein | Should be optimized for each specific protein and desired DOL. |
| Reducing Agent (TCEP) Molar Excess | 10 - 100 fold over protein | To ensure complete reduction of disulfide bonds. |
| Reaction Time | 1 - 2 hours at RT; Overnight at 4°C | Can be optimized based on the reactivity of the specific thiol. |
Visualizations
Caption: Experimental workflow for protein labeling with Mal-cap-NPSA.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
How to prevent hydrolysis of "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester."
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary reactive groups?
A1: This compound is a heterobifunctional crosslinker. It contains two primary reactive moieties:
-
A maleimide group: This group specifically reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.
-
An activated NHS (N-Hydroxysuccinimide) ester (inferred from the "1-hydroxy-2-nitro-4-benzenesulfonic acid ester" structure): This is a highly reactive group that couples with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond. The nitro and sulfonic acid groups on the phenyl ring make the ester a good leaving group, thus "activating" it for nucleophilic attack by an amine.
Q2: What is hydrolysis in the context of this molecule and why is it a concern?
A2: Hydrolysis is a chemical reaction in which water cleaves one or more bonds in a molecule. For this specific crosslinker, two main hydrolysis events are of concern:
-
Maleimide Ring Opening: The maleimide ring is susceptible to hydrolysis, especially under neutral to alkaline conditions (pH > 7.0), which opens the ring to form a maleamic acid derivative. This derivative is unreactive towards thiol groups, thus rendering the crosslinker ineffective for its intended conjugation to cysteine residues.[1][2]
-
Ester Bond Cleavage: The activated ester is also prone to hydrolysis, which cleaves the ester bond and results in the corresponding carboxylic acid and the hydroxynitrobenzenesulfonic acid. This reaction competes with the desired amidation reaction with primary amines.
Q3: What are the primary factors that accelerate the hydrolysis of this crosslinker?
A3: The key factors influencing the rate of hydrolysis are:
-
pH: This is the most critical factor. The rate of hydrolysis for both the maleimide and the ester group increases significantly with increasing pH.[1] Maleimide hydrolysis is particularly accelerated above pH 7.5.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.
-
Aqueous Environment: Prolonged exposure to water or aqueous buffers will lead to hydrolysis.
-
Buffer Composition: The presence of nucleophiles in the buffer, other than the intended target, can also lead to unwanted side reactions.
Q4: How should I store the solid form of this crosslinker?
A4: To ensure long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.
-
Desiccation: Store with a desiccant to absorb any residual moisture.
Q5: Can I prepare a stock solution of this crosslinker? If so, what solvent should I use and how should it be stored?
A5: Yes, you can prepare a stock solution, but it must be done with care to minimize hydrolysis.
-
Solvent: Use a dry (anhydrous), water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Ensure the solvent is of high purity and stored over molecular sieves to maintain its anhydrous nature.
-
Storage: Prepare the stock solution immediately before use. If short-term storage is necessary, aliquot the solution into small, tightly sealed vials and store at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles. Do not store in aqueous buffers.
Troubleshooting Guides
Issue 1: Low or No Conjugation to Thiols (Cysteine Residues)
| Possible Cause | Troubleshooting Step |
| Maleimide Hydrolysis | 1. Verify pH: Ensure the pH of your reaction buffer is between 6.5 and 7.5. Below pH 6.5, the reaction with thiols is slow. Above pH 7.5, maleimide hydrolysis becomes rapid.[1] 2. Fresh Reagent: Use a fresh vial of the crosslinker or a freshly prepared stock solution in anhydrous solvent. 3. Minimize Aqueous Exposure: Add the crosslinker stock solution to the reaction buffer containing the thiol-molecule immediately before starting the conjugation. |
| Oxidized Thiols | 1. Reduce Disulfides: Treat your protein or peptide with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation to ensure free thiols are available. TCEP is preferred as it does not contain thiols itself and does not need to be removed before adding the maleimide crosslinker. DTT or β-mercaptoethanol must be removed before adding the crosslinker. 2. Degas Buffers: Use degassed buffers to minimize oxidation of thiols during the reaction. |
| Incorrect Buffer | 1. Avoid Thiol-Containing Buffers: Do not use buffers containing thiols, such as DTT or mercaptoethanol, during the conjugation step. |
Issue 2: Low or No Conjugation to Amines (Lysine Residues)
| Possible Cause | Troubleshooting Step |
| Ester Hydrolysis | 1. Verify pH: The optimal pH for NHS ester reactions with amines is typically between 7.2 and 8.5. However, to balance with maleimide stability, a pH of 7.2-7.5 is a reasonable compromise for a one-step reaction. For a two-step reaction, the amine reaction can be performed at a higher pH, followed by purification and then the thiol reaction at a lower pH. 2. Fresh Reagent: Use a fresh vial of the crosslinker or a freshly prepared stock solution in anhydrous solvent. |
| Competing Nucleophiles | 1. Amine-Free Buffers: Ensure your buffer does not contain primary amines (e.g., Tris or glycine) that will compete with your target molecule for reaction with the ester. Phosphate-buffered saline (PBS) or HEPES are suitable choices. |
| Low Reagent Concentration | 1. Molar Excess: Use a sufficient molar excess of the crosslinker to drive the reaction to completion. This often requires empirical optimization. |
Quantitative Data Summary
| Functional Group | Parameter | Condition | Effect on Stability | Reference |
| Maleimide | pH | pH > 7.5 | Rapid increase in hydrolysis rate. | [1] |
| pH 6.5 - 7.5 | Optimal for thiol conjugation, slower hydrolysis. | [1] | ||
| N-substituent | N-aryl | Generally faster hydrolysis than N-alkyl. | ||
| Activated Ester | pH | pH > 8.5 | Rapid increase in hydrolysis rate. | |
| pH 7.2 - 8.5 | Optimal for amine conjugation. | |||
| Temperature | Increase | Increases hydrolysis rate. | General knowledge | |
| Aqueous Solvent | Presence of water | Promotes hydrolysis. | General knowledge |
Experimental Protocols
Protocol for Minimizing Hydrolysis During a Two-Step Conjugation
This protocol is designed for conjugating a protein with both available amines and thiols.
Materials:
-
This compound
-
Anhydrous DMF or DMSO
-
Protein with accessible amine and thiol groups
-
Amine-Reactive Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Thiol-Reactive Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0
-
Desalting columns
Procedure:
Step 1: Reaction with Primary Amines
-
Dissolve the protein in the Amine-Reactive Conjugation Buffer.
-
Prepare a fresh stock solution of the crosslinker in anhydrous DMF or DMSO.
-
Add the desired molar excess of the crosslinker to the protein solution and mix gently.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, unreacted crosslinker immediately by passing the reaction mixture through a desalting column equilibrated with the Thiol-Reactive Conjugation Buffer.
Step 2: Reaction with Thiols
-
The desalted, amine-modified protein is now in the appropriate buffer for the thiol reaction.
-
If the thiols on the second molecule are oxidized, reduce them with TCEP.
-
Add the thiol-containing molecule to the maleimide-activated protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (optional, but recommended).
-
The final conjugate can be purified from excess reagents by size exclusion chromatography or other appropriate methods.
Visualizations
References
Technical Support Center: Troubleshooting Non-Specific Binding of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester and similar maleimide-containing reagents for bioconjugation. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common non-specific binding issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary application?
This compound is a water-soluble, thiol-reactive crosslinker. Its primary application is in bioconjugation, where the maleimide group selectively reacts with sulfhydryl (thiol) groups on molecules such as proteins, peptides, and antibodies to form stable thioether bonds.[1] The sulfonic acid group enhances the water solubility of the reagent, making it suitable for use in aqueous buffers without the need for organic co-solvents that could potentially denature proteins.[2]
Q2: What causes non-specific binding with this type of reagent?
Non-specific binding (NSB) with this sulfonated maleimide reagent can arise from several factors:
-
Electrostatic Interactions: The negatively charged sulfonic acid group on the reagent can interact non-specifically with positively charged regions on proteins or other biomolecules.
-
Hydrophobic Interactions: Although designed to be water-soluble, the reagent still possesses hydrophobic regions that can interact with hydrophobic patches on biomolecules.
-
Reactions with Non-Thiol Groups: At pH values above 7.5, the maleimide group can exhibit increased reactivity towards primary amines, such as the side chain of lysine residues, leading to off-target labeling.
-
Reaction with Oxidized Cysteines: Maleimides have been shown to react with cysteine sulfinic acids, which can be an unexpected source of non-specific modification.[3]
-
Surface Adsorption: The reagent or the labeled biomolecule can adsorb to the surfaces of reaction vessels and purification media.
Q3: What is the optimal pH for minimizing non-specific binding while ensuring efficient conjugation?
The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[4] Within this range, the reaction with thiols is highly efficient, while the competing reaction with amines is minimized. At a neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.
Q4: Can this reagent react with other amino acid residues besides cysteine?
While highly selective for cysteines at pH 6.5-7.5, maleimides can react with the ε-amino group of lysine residues, particularly at pH values above 7.5. This non-specific labeling of lysines can be a significant issue and can be mitigated by careful pH control and optimizing the molar ratio of the maleimide reagent to the protein.
Troubleshooting Guide for Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating non-specific binding issues.
Initial Assessment of Non-Specific Binding
A crucial first step is to determine the extent of non-specific binding in your experiment. This can be achieved by performing a control experiment where the maleimide reagent is incubated with a protein that lacks free sulfhydryl groups. Any observed labeling in this control is indicative of non-specific binding.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting non-specific binding.
Caption: A step-by-step decision tree for troubleshooting non-specific binding in maleimide conjugation reactions.
Detailed Troubleshooting Steps & Experimental Protocols
1. Optimize Reaction pH
-
Issue: The reaction pH is outside the optimal range of 6.5-7.5, leading to side reactions with amines.
-
Solution: Prepare all buffers fresh and accurately measure the pH. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or MOPS at a pH between 6.5 and 7.5.
-
Protocol for pH Optimization:
-
Prepare a series of reaction buffers at pH 6.5, 7.0, and 7.5.
-
Perform the conjugation reaction in each buffer, keeping all other parameters constant.
-
Analyze the reaction products by SDS-PAGE, mass spectrometry, or HPLC to determine the extent of specific and non-specific labeling.
-
-
2. Adjust Molar Ratio of Reagents
-
Issue: A large molar excess of the maleimide reagent increases the likelihood of non-specific reactions.
-
Solution: Reduce the molar ratio of the maleimide reagent to the protein. While a 10-20 fold molar excess is often recommended as a starting point, this can be reduced to 5-10 fold excess to minimize non-specific labeling.
Molar Ratio (Maleimide:Protein) Expected Outcome 20:1 or higher High labeling efficiency, but risk of NSB. 10:1 Good starting point for many proteins. 5:1 Lower risk of NSB, may require longer reaction 1:1 Minimal NSB, but may result in incomplete
3. Incorporate Blocking Agents
-
Issue: Non-specific adsorption to surfaces or interactions between the reagent and protein.
-
Solution: Add blocking agents to the reaction buffer to prevent these interactions.
Blocking Agent Recommended Concentration Mechanism of Action Bovine Serum Albumin (BSA) 0.1 - 1% (w/v) Coats surfaces and can shield hydrophobic regions of the target protein.[2] Tween-20 or Triton X-100 0.01 - 0.1% (v/v) Non-ionic detergents that reduce hydrophobic interactions. Glycine or Tris 10-100 mM Can be added after the conjugation reaction to quench unreacted maleimide.
4. Modify Buffer Ionic Strength
-
Issue: Electrostatic interactions between the sulfonated reagent and charged patches on the protein.
-
Solution: Increase the ionic strength of the reaction buffer by adding a neutral salt, such as NaCl. This can help to disrupt non-specific electrostatic interactions.
-
Protocol for Salt Concentration Optimization:
-
Prepare reaction buffers with varying concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Perform the conjugation reaction at each salt concentration.
-
Analyze the products to identify the salt concentration that minimizes non-specific binding without inhibiting the specific conjugation.
-
-
Key Experimental Protocols
General Protocol for Protein Labeling with a Water-Soluble Maleimide Reagent
The following diagram illustrates a typical workflow for protein labeling.
Caption: A standard experimental workflow for labeling proteins with maleimide reagents.
Detailed Steps:
-
Prepare Protein Solution: Dissolve the protein to be labeled in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[5] Degassing the buffer by sonication or purging with an inert gas (e.g., nitrogen or argon) is recommended to prevent re-oxidation of thiols.
-
(Optional) Reduce Disulfide Bonds: If the cysteine residues in your protein are involved in disulfide bonds, they will not be available for conjugation. To reduce these bonds, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.[6] TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a free thiol that would compete with the protein for the maleimide reagent.
-
Prepare Maleimide Solution: Immediately before use, dissolve the this compound in the reaction buffer. Due to the potential for hydrolysis of the maleimide group, stock solutions should not be stored for extended periods.
-
Conjugation Reaction: Add the dissolved maleimide reagent to the protein solution at a 10-20 fold molar excess. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) Quench Reaction: To stop the reaction and consume any unreacted maleimide, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
Purify Conjugate: Remove excess, unreacted maleimide reagent and any reaction byproducts by size exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.
-
Analyze Conjugate: Characterize the final conjugate to determine the degree of labeling and confirm the absence of non-specific modifications. Techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry are commonly used for this purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
Technical Support Center: N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester Reactions
Disclaimer: The following troubleshooting guide and protocols are based on general principles of organic synthesis, drawing from the chemistry of maleimides, aminocaproic acid derivatives, and sulfonic acid esters. The specific multi-step synthesis of "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester" is not widely documented in existing literature; therefore, this guide addresses potential challenges in a hypothetical, plausible synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A plausible retrosynthetic analysis suggests a multi-step synthesis involving three key stages:
-
Synthesis of the Maleimide-linker component: This involves reacting maleic anhydride with 6-aminocaproic acid to form a maleimido-caproic acid.
-
Activation of the Sulfonic Acid: The 1-hydroxy-2-nitro-4-benzenesulfonic acid needs to be converted into a more reactive species, such as a sulfonyl chloride, to facilitate esterification.
-
Esterification and Final Coupling: The activated sulfonic acid is then reacted with the maleimido-caproic acid to form the final product.
Q2: My maleimide starting material is not reacting. What are the common causes?
A2: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring and renders it unreactive towards thiols or other nucleophiles.[1][2] Always use freshly prepared or properly stored maleimide reagents.[3] Ensure your reaction solvents are anhydrous, as trace amounts of water can lead to hydrolysis.[2]
Q3: I am observing multiple spots on my TLC during the final coupling step. What could be the side products?
A3: Multiple spots could indicate several issues:
-
Incomplete reaction: Starting materials may still be present.
-
Hydrolysis of the maleimide: As mentioned, this is a common side reaction.
-
Side reactions of the sulfonic acid ester: Depending on the reaction conditions, other functional groups could be undergoing side reactions.
-
Degradation of the product: The final product may have limited stability under the reaction or work-up conditions.
Q4: What is the optimal pH for reactions involving the maleimide group?
A4: For reactions where the maleimide is intended to react with a thiol (a common application for this type of compound), a pH range of 6.5-7.5 is ideal to ensure chemoselectivity for thiols over amines.[2][4] Reactions with amines are more competitive at pH values above 7.5.[2]
Troubleshooting Guides
Problem 1: Low Yield in the Formation of N-(6-carboxyhexyl)maleimide
| Potential Cause | Suggested Solution |
| Incomplete ring closure | Increase reaction temperature or prolong reaction time. Ensure efficient removal of water formed during the reaction, for example, by using a Dean-Stark apparatus. |
| Hydrolysis of maleic anhydride | Use anhydrous solvents and reagents. |
| Difficult purification | Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective. Silica gel chromatography may also be used, but be mindful of the acidic nature of silica gel which can sometimes cause degradation. |
Problem 2: Poor Yield during Sulfonyl Chloride Formation
| Potential Cause | Suggested Solution |
| Degradation of the starting material | The nitro and hydroxyl groups can be sensitive to harsh chlorinating agents. Use milder reagents like oxalyl chloride or thionyl chloride at low temperatures. |
| Incomplete reaction | Ensure a slight excess of the chlorinating agent is used. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Difficult isolation of the sulfonyl chloride | Sulfonyl chlorides can be moisture-sensitive. Perform the work-up under anhydrous conditions and use the product immediately in the next step if possible. |
Problem 3: Low Yield in the Final Esterification Step
| Potential Cause | Suggested Solution |
| Low reactivity of the phenol | Phenols are generally less nucleophilic than aliphatic alcohols.[5] Convert the phenol to a more nucleophilic phenoxide by using a non-nucleophilic base like triethylamine or DIPEA. |
| Hydrolysis of the sulfonyl chloride | Ensure all reactants and solvents are anhydrous. Add the sulfonyl chloride solution slowly to the reaction mixture at a low temperature. |
| Maleimide instability | Maintain a neutral or slightly acidic pH during the reaction and work-up to prevent maleimide ring opening.[1] |
Experimental Protocols
Protocol 1: Synthesis of N-(6-carboxyhexyl)maleimide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-aminocaproic acid (1 equivalent) in glacial acetic acid.
-
Addition of Reagent: Add maleic anhydride (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 118°C) for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent if necessary.
Protocol 2: Synthesis of 1-hydroxy-2-nitro-4-benzenesulfonyl chloride
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 1-hydroxy-2-nitro-4-benzenesulfonic acid (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagent: Cool the suspension to 0°C in an ice bath. Add oxalyl chloride (2 equivalents) dropwise, followed by a catalytic amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude sulfonyl chloride should be used immediately in the next step.
Protocol 3: Final Esterification to Yield the Target Product
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve N-(6-carboxyhexyl)maleimide (1 equivalent) and 1-hydroxy-2-nitro-4-benzenesulfonyl chloride (1.2 equivalents) in anhydrous THF.
-
Addition of Base: Cool the solution to 0°C and add triethylamine (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 8-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated ammonium chloride solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Hypothetical three-step synthesis workflow for the target molecule.
Caption: Troubleshooting decision tree for low yield or impure product.
References
Common mistakes to avoid with "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester"
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target for the maleimide group?
The maleimide group is highly selective for thiol (sulfhydryl) groups, such as the side chain of cysteine residues in proteins, to form a stable thioether bond. This reaction is a Michael addition and is most efficient at a pH range of 6.5-7.5.[1]
Q2: I am seeing low conjugation efficiency. What are the possible causes?
Low conjugation efficiency can stem from several factors:
-
Hydrolysis of the Maleimide: The maleimide ring can hydrolyze in aqueous solutions, especially at pH values above 7.5.[1] This hydrolysis renders the compound unreactive towards thiols.
-
Oxidation of Thiols: Thiol groups are susceptible to oxidation, forming disulfide bonds that do not react with maleimides. It is crucial to work in an oxygen-free environment or use a reducing agent.
-
Incorrect Stoichiometry: An inappropriate molar ratio of the maleimide reagent to the thiol-containing molecule can lead to incomplete labeling.
-
Steric Hindrance: The accessibility of the thiol group on the target molecule can be limited, preventing the maleimide from reacting.
Q3: My final conjugate appears to be unstable. Why is this happening?
The thiosuccinimide linkage formed between the maleimide and the thiol can be unstable under certain conditions. It can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiol-containing molecules.[2][] The stability of the conjugate can be influenced by the local microenvironment on the protein.
Q4: Can the maleimide group react with other amino acid residues?
While highly selective for thiols, at pH values above 7.5, maleimides can exhibit some reactivity towards the primary amines of lysine residues.[1] It is therefore recommended to maintain the reaction pH between 6.5 and 7.5 to ensure specificity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of the maleimide reagent. | Prepare fresh solutions of the maleimide reagent immediately before use. Avoid storing aqueous solutions of the reagent.[1] |
| Oxidation of thiol groups on the target molecule. | Perform the reaction in a degassed buffer. Consider adding a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[4][5] | |
| Incorrect buffer pH. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1] | |
| Insufficient amount of maleimide reagent. | Optimize the molar ratio of the maleimide reagent to the target molecule. A 10-20 fold molar excess of the maleimide reagent is often recommended.[5][6] | |
| Steric hindrance around the thiol group. | Consider using a maleimide reagent with a longer spacer arm to overcome steric hindrance. | |
| Precipitation during reaction | Low solubility of the maleimide reagent or the conjugate. | For maleimide reagents with poor aqueous solubility, use a co-solvent like DMSO or DMF.[1] If the conjugate precipitates, it may be due to changes in the protein's surface properties. |
| Instability of the Conjugate (Deconjugation) | Retro-Michael reaction of the thiosuccinimide linkage. | After conjugation, consider strategies to stabilize the linkage, such as hydrolysis of the thiosuccinimide ring under controlled conditions.[7] |
| Presence of excess thiols in downstream applications. | Purify the conjugate to remove unreacted thiols. Be mindful of the buffer composition in subsequent experiments. |
Experimental Protocols
General Protocol for Protein Labeling with a Maleimide Reagent
This protocol provides a general guideline for conjugating a maleimide-containing compound to a protein with available cysteine residues.
Materials:
-
Protein containing free thiol groups
-
Maleimide reagent (e.g., N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester)
-
Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0, containing 1 mM EDTA)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[1]
-
(Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are in the form of disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[4]
-
Prepare the Maleimide Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[4][5]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point).[5][6]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10 mM to react with any unreacted maleimide. Incubate for 15 minutes.
-
Purify the Conjugate: Remove excess maleimide reagent and other small molecules by size-exclusion chromatography or dialysis.
-
Characterize the Conjugate: Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.
Signaling Pathways and Workflows
Caption: Maleimide-thiol conjugation reaction.
Caption: Hydrolysis of the maleimide ring.
Caption: Troubleshooting low conjugation yield.
References
- 1. Мечение малеимидами белков и других тиолированных биомолекул [ru.lumiprobe.com]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 5. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
Technical Support Center: N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester (mal-sac-HNSA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester, a sulfhydryl-reactive crosslinker.
Troubleshooting Guide
Users may encounter several issues during conjugation experiments with mal-sac-HNSA. This guide provides a systematic approach to identifying and resolving these common problems.
Purification of "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester" conjugates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the purification of biomolecule conjugates synthesized using N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester or similar maleimide-based reagents.
Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation and purification process.
Question: Why is my conjugation efficiency low?
Answer: Low conjugation efficiency is a common problem that can stem from several factors related to the thiol-maleimide reaction. The primary reasons include:
-
Incomplete Reduction of Disulfide Bonds: Maleimides react with free thiols (sulfhydryl groups), primarily from cysteine residues. If disulfide bonds within your protein are not fully reduced, fewer sites will be available for conjugation.[1][2]
-
Re-oxidation of Thiols: Free thiols can re-oxidize to form disulfide bridges, especially during lengthy procedures like dialysis used to remove reducing agents.[3] This diminishes the number of available reactive sites.
-
Presence of Thiol-Containing Reducing Agents: Reducing agents like Dithiothreitol (DTT) contain thiols that will compete with your target molecule for reaction with the maleimide reagent.[3] These must be thoroughly removed before conjugation.
-
Incorrect pH: The thiol-maleimide reaction is most efficient and specific at a pH range of 6.5-7.5.[4] At higher pH values, competing reactions with amines (e.g., lysine residues) can occur, while lower pH can decrease the reaction rate.
-
Maleimide Hydrolysis: The maleimide group can be hydrolyzed in aqueous solutions, rendering it unreactive. It is crucial to prepare the maleimide reagent solution just before use and minimize its exposure to aqueous environments, especially at a high pH.
Question: My protein conjugate is aggregating and precipitating. What can I do?
Answer: Protein aggregation is a sign of instability, which can be induced by the conjugation or purification process. Potential causes and solutions include:
-
Hydrophobic Nature of the Label: The "1-hydroxy-2-nitro-4-benzenesulfonic acid ester" moiety may be hydrophobic. Conjugating multiple such molecules to a protein can increase its overall hydrophobicity, leading to aggregation in aqueous buffers. Consider reducing the molar excess of the maleimide reagent during conjugation to lower the degree of labeling.
-
Use of Organic Co-solvents: While organic co-solvents like DMSO or DMF are often necessary to dissolve the maleimide reagent, high concentrations can denature the protein.[1][2] Use the minimum amount of co-solvent required to dissolve the reagent.
-
Purification Conditions: Harsh conditions during purification can cause aggregation. Size Exclusion Chromatography (SEC) is generally a gentle method that uses mild, physiological buffers, making it suitable for sensitive proteins.[5] If using Reversed-Phase Chromatography (RPC), the organic solvents in the mobile phase can be denaturing.
-
Protein Concentration: High protein concentrations can promote aggregation. Try performing the conjugation and purification at a lower protein concentration.
Question: How do I effectively remove unreacted maleimide reagent after the reaction?
Answer: Removing small, unreacted molecules from a much larger protein conjugate is a critical purification step.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC is the most common and effective method.[6][7] It separates molecules based on their size. The larger protein conjugate will elute first, while the smaller, unreacted maleimide reagent will be retained longer in the porous beads of the chromatography resin, allowing for a clean separation.[5][8]
-
Dialysis: While possible, dialysis can be very slow and may not be sufficient for complete removal. It also carries the risk of thiol re-oxidation if not performed under inert conditions.[3] Dialysis is generally recommended only for water-soluble maleimides.[1]
-
Desalting Columns: For rapid buffer exchange and removal of small molecules, pre-packed desalting columns that operate on the principle of SEC are a convenient option.
Question: My purified conjugate seems unstable and loses its signal/activity over time. What is the cause?
Answer: The thioether bond formed between a thiol and a maleimide can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[4] This instability is a known issue with maleimide conjugates.
-
Storage Conditions: To minimize instability, store the conjugate under slightly acidic conditions (pH < 6.5) if the protein's stability allows. Avoid high pH environments.
-
Hydrolysis of Succinimide Ring: The thiosuccinimide product can undergo hydrolysis at the succinimide ring. While this can improve the stability against the retro-Michael reaction, it is an additional reaction to be aware of.
-
Alternative Chemistries: If stability is a major concern for your application, consider alternative, more stable conjugation chemistries.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide reaction?
A1: The optimal pH range is 6.5-7.5. This range provides a good balance between a fast reaction rate and high selectivity for thiol groups over amine groups.[4]
Q2: Should I use DTT or TCEP as the reducing agent?
A2: Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over Dithiothreitol (DTT). TCEP is a more effective reducing agent, is stable in air, and does not contain a thiol group, meaning it does not need to be removed as stringently as DTT before the maleimide addition step (though removal is still recommended for optimal results).[3]
Q3: How can I remove the reducing agent before adding the maleimide reagent?
A3: Rapid removal of the reducing agent is crucial to prevent its reaction with the maleimide. The most effective methods are size exclusion-based desalting columns or spin columns, which quickly separate the protein from small molecules like DTT or TCEP.[3]
Q4: Which purification method is best for my conjugate?
A4: For most protein conjugates, Size Exclusion Chromatography (SEC) is the method of choice. It is gentle, effective at removing unreacted small molecules, and can separate monomers from aggregates.[6][8] Reversed-Phase Chromatography (RPC) offers higher resolution but uses organic solvents that can denature proteins. RPC is more suitable for purifying smaller, more robust biomolecules like peptides.[9]
Data and Protocols
Summary of Reaction and Purification Parameters
The following tables summarize key parameters for successful conjugation and purification.
Table 1: Recommended Maleimide Conjugation Reaction Conditions
| Parameter | Recommended Value | Rationale |
| pH | 6.5 - 7.5 | Optimal for specific and efficient reaction with thiols.[4] |
| Reducing Agent | TCEP (preferred) or DTT | TCEP is more stable and does not compete in the reaction.[3] |
| Temperature | 4°C to Room Temperature | Reaction proceeds well under mild temperature conditions.[2] |
| Reaction Time | 1-2 hours to overnight | Depends on reactivity of the specific thiol and maleimide. |
| Maleimide Reagent | Dissolved in DMSO or DMF | Many maleimide reagents have poor aqueous solubility.[1] |
Table 2: Comparison of Primary Purification Methods
| Method | Principle | Pros | Cons | Best For |
| Size Exclusion (SEC) | Separation by size | Gentle, mild buffers, removes aggregates and excess reagent.[5] | Lower resolution, potential for sample dilution.[5] | Proteins, antibodies, sensitive biomolecules. |
| Reversed-Phase (RPC) | Separation by hydrophobicity | High resolution, good for desalting.[9] | Uses denaturing organic solvents, may cause protein loss. | Peptides, small molecules, robust proteins. |
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Protein
-
Protein Preparation: Dissolve the protein containing cysteine residues in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5. A typical protein concentration is 1-10 mg/mL.[1]
-
Reduction of Disulfides: Add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature to reduce disulfide bonds.
-
Removal of Reducing Agent: Immediately remove the TCEP using a desalting column (e.g., a PD-10 or spin column) equilibrated with the same reaction buffer. This step is critical to prevent TCEP from reacting with the maleimide.
-
Conjugation Reaction: Prepare a stock solution of the N-Maleimido reagent in anhydrous DMSO or DMF. Immediately add a 10-20 fold molar excess of the maleimide solution to the reduced, purified protein.
-
Incubation: Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction and quench any unreacted maleimide, add a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purification: Proceed immediately to purification of the conjugate.
Protocol 2: Purification of Conjugate by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of your protein conjugate.[6]
-
Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the completed conjugation reaction mixture onto the column. The injection volume should typically not exceed 2-5% of the total column volume to ensure good resolution.[10]
-
Elution: Elute the sample with the equilibration buffer at the recommended flow rate for the column.
-
Fraction Collection: Collect fractions and monitor the column effluent using a UV detector, typically at 280 nm for the protein and at a specific wavelength for the conjugated label if it has a unique absorbance.
-
Analysis: The protein conjugate should elute in the earlier fractions, while the smaller, unreacted maleimide reagent and quenching agents will elute later. Analyze the collected fractions by SDS-PAGE or other methods to confirm purity.
Visualizations
Caption: General workflow for maleimide conjugation and purification.
Caption: Separation of molecules by Size Exclusion Chromatography (SEC).
Caption: Troubleshooting logic for low maleimide conjugation yield.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
Technical Support Center: N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this reagent?
A1: The most common side reactions involve the N-maleimido group. These include:
-
Hydrolysis of the maleimide ring: This can occur before or after conjugation to a thiol, leading to an inactive, open-ring maleamic acid structure.[1][2][3]
-
Reaction with non-thiol nucleophiles: At pH values above 7.5, primary amines (like lysine side chains) can react with the maleimide.[4]
-
Retro-Michael reaction: The thioether bond formed between the maleimide and a thiol can be reversible, leading to the potential for the conjugated molecule to be released or transferred to another thiol.[4]
-
Thiazine rearrangement: If the maleimide reacts with a peptide or protein containing an N-terminal cysteine, a thiazine rearrangement can occur, leading to a stable, but structurally different, product.[5][6]
Additionally, the 1-hydroxy-2-nitro-4-benzenesulfonic acid ester moiety may be susceptible to hydrolysis under certain conditions.
Q2: How can I prevent hydrolysis of the maleimide ring?
A2: To minimize maleimide hydrolysis:
-
Prepare aqueous solutions of the reagent immediately before use.[7]
-
Conduct conjugation reactions at a pH between 6.5 and 7.5, as the rate of hydrolysis increases at higher pH.[2][4]
-
For storage of the reagent, use a dry, water-miscible organic solvent like DMSO or DMF.[4]
Q3: My conjugation yield is lower than expected. What could be the cause?
A3: Low conjugation yield can be due to several factors:
-
Hydrolysis of the maleimide: As discussed in Q2, if the maleimide ring has hydrolyzed, it can no longer react with thiols.
-
Oxidation of thiols: The thiol groups on your target molecule may have oxidized to form disulfide bonds, which do not react with maleimides. It is often necessary to treat your protein or peptide with a reducing agent like TCEP before conjugation.[7][8]
-
Incorrect pH: The reaction between a thiol and a maleimide is most efficient at a pH of 6.5-7.5.[4]
-
Insufficient reagent: The molar ratio of the maleimide reagent to the target molecule may be too low.
Q4: I am observing an unexpected mass in my final product. What could it be?
A4: An unexpected mass could be a result of several side reactions:
-
Hydrolysis product: A mass increase corresponding to the addition of a water molecule could indicate hydrolysis of the maleimide ring.
-
Thiazine formation: If you are working with an N-terminal cysteine, a mass corresponding to the rearranged thiazine product might be observed.[5][6]
-
Hydrolysis of the sulfonic acid ester: Cleavage of the 1-hydroxy-2-nitro-4-benzenesulfonic acid ester would result in a significant mass change.
-
Dimerization: If your target molecule has more than one thiol, you might be forming dimers or other cross-linked species.
Troubleshooting Guides
Issue 1: Low or No Conjugation
| Possible Cause | Recommended Action |
| Maleimide reagent has hydrolyzed. | Prepare fresh reagent solution immediately before use. Check the age and storage conditions of your stock reagent. |
| Thiol groups on the target molecule are oxidized. | Pre-treat your protein/peptide with a reducing agent (e.g., TCEP) to reduce disulfide bonds.[7][8] Perform the reaction in a degassed buffer to minimize re-oxidation.[8] |
| Incorrect reaction pH. | Ensure the reaction buffer is between pH 6.5 and 7.5 for optimal thiol-maleimide reaction and minimal side reactions with amines.[4] |
| Insufficient molar excess of the maleimide reagent. | Increase the molar ratio of the maleimide reagent to the target molecule. A 10-20 fold excess is a common starting point.[8] |
Issue 2: Appearance of Unwanted Side Products
| Side Product | Identification | Mitigation Strategy |
| Maleimide Hydrolysis Product | Mass spectrometry (mass of conjugate + 18 Da). HPLC (earlier eluting peak). | Perform conjugation at pH 6.5-7.5. Use freshly prepared reagent. |
| Thiol Exchange (Retro-Michael Product) | Mass spectrometry (detection of unconjugated target molecule). | Ensure complete reaction. Some maleimide derivatives are designed to undergo hydrolysis after conjugation to form a stable, non-reversible product.[3][9] |
| Thiazine Product | Mass spectrometry (same mass as the expected conjugate, but different retention time in HPLC). | This is specific to N-terminal cysteines. If possible, redesign the peptide to move the cysteine away from the N-terminus.[5][6] |
| Sulfonic Acid Ester Hydrolysis | Mass spectrometry (mass of conjugate minus the mass of the sulfonic acid group). | Avoid prolonged exposure to harsh pH conditions. The stability of this ester is pH-dependent. |
Quantitative Data Summary
| Maleimide Type | Condition | Half-life (t1/2) | Reference |
| N-aryl maleimides | pH 7.4, 37°C | ~1.5 hours (post-conjugation) | [9] |
| N-alkyl maleimides | pH 7.4, 37°C | ~27 hours (post-conjugation) | [9] |
| N-phenyl maleimides | Physiological pH | ~55 minutes (unconjugated) | [9] |
Experimental Protocols
Protocol 1: Monitoring Maleimide Hydrolysis by HPLC
-
Sample Preparation: Prepare a solution of the this compound in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
HPLC Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18) at time zero.
-
Use a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., based on the absorbance of the nitrobenzenesulfonic acid group).
-
Repeat the injection at regular time intervals (e.g., every 30 minutes) to monitor the appearance of the hydrolysis product, which will typically have a different retention time.
-
-
Data Analysis: Plot the peak area of the intact maleimide compound over time to determine the rate of hydrolysis.
Protocol 2: Characterization of Conjugation Products by Mass Spectrometry
-
Reaction: Perform the conjugation reaction between your thiolated molecule and the maleimide reagent.
-
Purification: Purify the reaction mixture using a suitable method such as size-exclusion chromatography or reverse-phase HPLC to remove excess, unreacted maleimide reagent.
-
Mass Spectrometry Analysis:
-
Analyze the purified product using LC-MS.
-
Determine the mass of the main product and compare it to the expected mass of the conjugate.
-
Look for the presence of other masses that could correspond to the side products listed in the troubleshooting guide.
-
Visualizations
Caption: Primary reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. bachem.com [bachem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Validation & Comparative
Validating "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester" conjugation success
For researchers and drug development professionals, confirming the successful conjugation of a maleimide-containing compound, such as "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester," to a protein or antibody is a critical step. This guide provides a comparative overview of common analytical techniques to validate conjugation success, offering insights into their principles, experimental protocols, and data interpretation.
Understanding the Conjugation
The core of the conjugation chemistry involves the reaction of the maleimide group with a free sulfhydryl (thiol) group, typically from a cysteine residue on a protein or antibody. This forms a stable thioether bond. The goal of validation is to confirm the formation of this bond and to quantify the extent of conjugation, often expressed as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).
Comparative Analysis of Validation Techniques
Several robust analytical methods can be employed to validate the conjugation. The choice of technique often depends on the specific biomolecule, the properties of the conjugated compound, and the level of detail required.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the absorbance of light by the protein and the conjugated molecule at specific wavelengths. | Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR). | Quick, simple, and requires readily available equipment. | Requires that the conjugated molecule has a distinct absorbance peak from the protein. The accuracy depends on the precise knowledge of the extinction coefficients of both the protein and the conjugated molecule. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact or fragmented conjugate. | Precise mass of the conjugate, confirming covalent modification. Provides the distribution of different conjugated species (e.g., DAR 0, 2, 4, 6, 8).[1] Can identify the location of conjugation through peptide mapping. | Highly accurate and provides detailed molecular information.[1] Can be coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures.[2][3] | Requires specialized and expensive instrumentation. Sample preparation can be complex. |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius (size).[4] | Detects the presence of higher molecular weight species (the conjugate) compared to the unconjugated protein. Can also identify and quantify aggregates.[5] | A gentle, non-denaturing technique that preserves the biological activity of the protein.[5] Useful for assessing purity and aggregation. | Does not provide information on the degree of labeling if the size difference between conjugated and unconjugated species is small. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity.[6][7] | Determines the distribution of different drug-loaded species in ADCs, as conjugation with a hydrophobic molecule increases the overall hydrophobicity.[6][8] Calculates the average DAR.[6] | High-resolution separation of different conjugated species.[6] Analysis is performed under non-denaturing conditions.[6][7] | Requires careful method development, including selection of salt and gradient conditions. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | Can separate the light and heavy chains of a reduced antibody, allowing for the determination of where the conjugation has occurred.[9] Can quantify the degree of labeling. | High resolution and sensitivity. | The use of organic solvents and denaturing conditions may not be suitable for all biomolecules. |
Experimental Protocols
Below are generalized protocols for the key validation techniques. These should be optimized for the specific molecules and instrumentation used.
UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination
Principle: This method relies on Beer-Lambert's law. By measuring the absorbance of the conjugate at the wavelength of maximum absorbance for the protein (typically 280 nm) and the conjugated molecule, the DOL can be calculated. A correction factor is needed to account for the absorbance of the conjugated molecule at 280 nm.
Protocol:
-
Sample Preparation: Prepare a solution of the purified conjugate in a suitable buffer (e.g., PBS).
-
Spectrophotometer Setup: Blank the spectrophotometer with the same buffer used for the sample.
-
Absorbance Measurement: Measure the absorbance of the conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the "this compound" (Amax).
-
Calculation:
-
Calculate the concentration of the protein using the corrected A280 value.
-
Corrected A280 = A280 - (Amax × Correction Factor)
-
The Correction Factor is the ratio of the absorbance of the maleimide compound at 280 nm to its absorbance at its Amax.
-
-
Calculate the concentration of the conjugated molecule using its Amax and extinction coefficient.
-
The DOL is the molar ratio of the conjugated molecule to the protein.
-
Note: The accuracy of this method is highly dependent on the purity of the conjugate and the accuracy of the extinction coefficients.
Mass Spectrometry for DAR Analysis
Principle: Native mass spectrometry analyzes the intact conjugate under non-denaturing conditions, allowing for the determination of the mass of the entire complex.[1] The mass difference between the unconjugated protein and the various conjugated species corresponds to the mass of the attached molecules, revealing the DAR distribution.
Protocol:
-
Sample Preparation: Desalt the purified conjugate sample using a suitable method, such as a desalting column, to remove non-volatile salts.
-
Mass Spectrometer Setup: Calibrate the mass spectrometer using an appropriate standard. Set the instrument to native mode conditions (e.g., using a neutral pH buffer like ammonium acetate as the mobile phase).
-
Data Acquisition: Infuse the sample into the mass spectrometer or inject it onto an online liquid chromatography system (like SEC-MS) coupled to the mass spectrometer.
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the masses of the different species. The peaks will correspond to the unconjugated protein and the protein conjugated with one, two, three, or more molecules. The relative abundance of these peaks reflects the DAR distribution.
Size Exclusion Chromatography (SEC-HPLC) for Conjugate and Aggregate Analysis
Principle: SEC separates molecules based on size. Larger molecules, such as the conjugated protein and any aggregates, will travel through the column faster and elute before the smaller, unconjugated protein.
Protocol:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a phosphate or saline buffer at a physiological pH.[4]
-
HPLC System Setup: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the purified conjugate onto the column.
-
Chromatogram Analysis: Monitor the elution profile using a UV detector (typically at 280 nm). The appearance of a new peak with a shorter retention time compared to the unconjugated protein standard indicates successful conjugation. The area of the peaks can be used to quantify the percentage of conjugate, monomer, and aggregates.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
Principle: HIC separates proteins based on their surface hydrophobicity. The conjugation of a typically hydrophobic small molecule to an antibody increases its hydrophobicity. In HIC, a high salt concentration mobile phase is used to promote the interaction of the protein with the hydrophobic stationary phase. A decreasing salt gradient is then used to elute the proteins, with more hydrophobic species eluting later.
Protocol:
-
Mobile Phase Preparation: Prepare a high salt mobile phase (e.g., phosphate buffer with 1.5-2 M ammonium sulfate) and a low salt mobile phase (the same buffer without ammonium sulfate).
-
HPLC System Setup: Equilibrate the HIC column with the high salt mobile phase.
-
Sample Injection: Inject the conjugate sample.
-
Gradient Elution: Apply a linear gradient from high to low salt concentration.
-
Chromatogram Analysis: Monitor the elution profile with a UV detector. The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing DAR values (DAR2, DAR4, etc.), which are more retained due to their increased hydrophobicity.[6] The average DAR can be calculated from the relative peak areas of the different species.
Visualizing the Workflows
The following diagrams illustrate the general workflows for the described validation techniques.
Caption: Overview of the maleimide conjugation process and subsequent validation steps.
Caption: A logical guide to choosing the appropriate validation technique.
Caption: Step-by-step workflow for HIC analysis of conjugated proteins.
References
- 1. waters.com [waters.com]
- 2. youtube.com [youtube.com]
- 3. news-medical.net [news-medical.net]
- 4. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. wyatt.com [wyatt.com]
- 6. agilent.com [agilent.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. smatrix.com [smatrix.com]
- 9. daneshyari.com [daneshyari.com]
"N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester" vs. SMCC for protein crosslinking
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of protein chemistry and bioconjugation, the selection of an appropriate crosslinking agent is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) to enzyme immobilization and the study of protein-protein interactions. This guide provides a comprehensive comparison of two heterobifunctional crosslinkers: the well-established Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and a water-soluble alternative, N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester, which we will refer to as "Sulfo-NPSA" for its key functional groups (N-hydroxysuccinimide ester with a sulfonated nitrophenyl leaving group and a maleimide).
This comparison delves into their chemical properties, reaction mechanisms, and practical applications, supported by structured data and detailed experimental protocols to aid in your selection process.
At a Glance: Key Performance Characteristics
| Feature | SMCC | Sulfo-NPSA |
| Full Chemical Name | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | This compound sodium salt |
| CAS Number | 64987-85-5 | 101554-76-1 |
| Molecular Weight | 334.32 g/mol | 434.35 g/mol |
| Spacer Arm Length | 8.3 Å[1][2] | ~16.2 Å (estimated) |
| Water Solubility | Insoluble (requires organic solvent like DMSO or DMF)[1] | Soluble in aqueous buffers[3] |
| Amine-Reactive Group | N-hydroxysuccinimide (NHS) ester | Activated phenyl ester with a nitro and sulfo group |
| Sulfhydryl-Reactive Group | Maleimide | Maleimide |
| Optimal pH (Amine Reaction) | 7.0 - 9.0[1][4] | Not explicitly documented, but expected to be in a similar range (7.0-8.5) |
| Optimal pH (Sulfhydryl Reaction) | 6.5 - 7.5[1][4][5] | 6.5 - 7.5[5] |
| Key Advantage | Widely used, well-characterized, stable maleimide group due to cyclohexane ring[1][4] | High water solubility, potentially more stable active ester in aqueous solution. |
| Key Disadvantage | Poor water solubility can complicate protein crosslinking in aqueous buffers. | Less characterized, limited publicly available performance data and direct comparisons. |
Delving Deeper: A Structural and Mechanistic Comparison
Both SMCC and Sulfo-NPSA are heterobifunctional crosslinkers, meaning they possess two different reactive groups, enabling the sequential conjugation of two different biomolecules, typically targeting primary amines (e.g., lysine residues) and sulfhydryl groups (e.g., cysteine residues).
SMCC utilizes a classical N-hydroxysuccinimide (NHS) ester for reaction with primary amines. This reaction is efficient at a slightly alkaline pH (7-9) and results in a stable amide bond. Its maleimide group is highly specific for sulfhydryl groups at a near-neutral pH (6.5-7.5), forming a stable thioether bond. The cyclohexane ring in the SMCC spacer arm is known to decrease the rate of hydrolysis of the maleimide group, enhancing its stability.[1][4] A significant drawback of SMCC is its inherent hydrophobicity, necessitating its dissolution in an organic solvent like DMSO or DMF before addition to an aqueous protein solution.[1] For applications sensitive to organic solvents, the sulfonated version, Sulfo-SMCC, is often used, which is water-soluble.
Visualizing the Crosslinking Chemistry
To better understand the structure and reaction of these crosslinkers, the following diagrams are provided.
Caption: Chemical structure overview of the SMCC crosslinker.
Caption: Chemical structure overview of the Sulfo-NPSA crosslinker.
Experimental Protocols: A Step-by-Step Guide
The following are generalized two-step crosslinking protocols for SMCC and Sulfo-NPSA. It is crucial to optimize the molar excess of the crosslinker and reaction times for each specific application.
Protocol 1: Two-Step Crosslinking with SMCC
This protocol involves the initial reaction of SMCC with an amine-containing protein, followed by purification and subsequent reaction with a sulfhydryl-containing protein.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Step 1: Activation of Amine-Containing Protein
-
Prepare Protein-NH2 in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the dissolved SMCC to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10% to avoid protein precipitation.[1]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation to Sulfhydryl-Containing Protein
-
Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, a sulfhydryl-containing compound like cysteine or β-mercaptoethanol can be added.
Caption: Experimental workflow for a two-step protein crosslinking using SMCC.
Protocol 2: Two-Step Crosslinking with Sulfo-NPSA (Predicted Protocol)
As detailed experimental data for Sulfo-NPSA is limited, this protocol is based on the general principles of water-soluble maleimide crosslinkers. Optimization will be critical.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Sulfo-NPSA
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Step 1: Activation of Amine-Containing Protein
-
Prepare Protein-NH2 in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve Sulfo-NPSA directly in the Conjugation Buffer to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the dissolved Sulfo-NPSA to the Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted Sulfo-NPSA using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation to Sulfhydryl-Containing Protein
-
Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction with a sulfhydryl-containing compound if necessary.
References
The Efficacy of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester (Mal-cap-NPSA) in Bioconjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester, commonly referred to as Mal-cap-NPSA, is a heterobifunctional crosslinking reagent widely utilized in the field of bioconjugation. Its primary application lies in the covalent attachment of molecules to proteins, peptides, and other biomolecules containing free sulfhydryl groups. This guide provides a comprehensive overview of Mal-cap-NPSA, its mechanism of action, a comparison with alternative reagents, and detailed experimental protocols to evaluate its efficacy and cytotoxicity in various cell lines.
Mechanism of Action: Covalent Linkage through Thiol Chemistry
Mal-cap-NPSA possesses two reactive functional groups: a maleimide group and a 1-hydroxy-2-nitro-4-benzenesulfonic acid ester. The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine. This reaction, a Michael addition, results in the formation of a stable thioether bond, covalently linking the reagent to the target biomolecule. The sulfonic acid group enhances the water solubility of the reagent.
The general workflow for utilizing Mal-cap-NPSA in bioconjugation is depicted below:
Comparison with Alternative Thiol-Reactive Reagents
While Mal-cap-NPSA is an effective crosslinker, several alternatives exist, each with its own advantages and disadvantages. The choice of reagent often depends on the specific application, the nature of the biomolecules involved, and the desired stability of the linkage.
| Feature | Mal-cap-NPSA | Haloacetyl Derivatives (e.g., Iodoacetamide) | Pyridyl Disulfides (e.g., SPDP) |
| Reactive Group | Maleimide | α-Haloacetyl | Pyridyl disulfide |
| Target Group | Sulfhydryl (-SH) | Sulfhydryl (-SH) | Sulfhydryl (-SH) |
| Bond Formed | Thioether | Thioether | Disulfide |
| Bond Stability | Generally stable, but can undergo retro-Michael reaction. | Very stable. | Reversible (cleavable by reducing agents). |
| Specificity | Highly specific for thiols at pH 6.5-7.5. | Can react with other nucleophiles at higher pH. | Highly specific for thiols. |
| Solubility | Good water solubility due to sulfonic acid group. | Varies depending on the specific reagent. | Generally good. |
Table 1: Comparison of Thiol-Reactive Crosslinking Reagents
A key consideration with maleimide-based linkers is the stability of the resulting thioether bond. Under certain physiological conditions, the bond can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. However, for many applications, the stability is sufficient.
Evaluating the Efficacy and Cytotoxicity of Mal-cap-NPSA in Cell Lines
As Mal-cap-NPSA is primarily a tool for bioconjugation, its intrinsic cytotoxicity is expected to be minimal. The primary cytotoxic effect observed in cell-based assays will likely originate from the molecule that is conjugated to the target protein. However, it is crucial to assess the cytotoxicity of the crosslinker itself and the final bioconjugate.
Experimental Protocols
Below are detailed protocols for assessing the cytotoxicity and efficacy of Mal-cap-NPSA and its conjugates.
1. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest (e.g., cancer cell lines, normal cell lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
Mal-cap-NPSA stock solution (in a biocompatible solvent like DMSO, diluted in media)
-
Bioconjugate of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Mal-cap-NPSA and the bioconjugate in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
-
2. Protein Labeling Efficiency
This protocol determines the efficiency of Mal-cap-NPSA in labeling a target protein.
-
Materials:
-
Target protein with a free sulfhydryl group
-
Mal-cap-NPSA
-
Reaction buffer (e.g., PBS, pH 7.2)
-
Desalting column or dialysis cassette
-
Spectrophotometer
-
-
Procedure:
-
Dissolve the target protein in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).
-
If necessary, reduce any disulfide bonds in the protein using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Prepare a stock solution of Mal-cap-NPSA in a suitable solvent (e.g., DMSO).
-
Add a molar excess of Mal-cap-NPSA to the protein solution (e.g., 10 to 20-fold molar excess).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the unreacted Mal-cap-NPSA using a desalting column or dialysis.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
If the molecule being conjugated has a distinct absorbance, the degree of labeling can be determined spectrophotometrically.
-
Mass spectrometry analysis of "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester" labeled proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cysteine-Reactive Labeling
The thiol group of cysteine is highly nucleophilic and serves as a handle for selective chemical modification. This reactivity is exploited in quantitative proteomics to introduce tags that facilitate mass spectrometric analysis. These tags can be isotopic labels for relative quantification (e.g., light and heavy forms) or isobaric tags that generate reporter ions upon fragmentation. The choice of labeling reagent is critical and depends on factors such as reaction specificity, efficiency, and the desired quantitative workflow.
The compound of interest, "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester," possesses a maleimide group, which readily reacts with cysteine thiols via a Michael addition reaction. This positions it within a class of cysteine-reactive probes that are widely used in proteomics.
Comparison of Cysteine-Reactive Labeling Chemistries
The two most common classes of cysteine-reactive reagents are based on maleimide and iodoacetamide functionalities. Below is a comparison of their key characteristics.
| Feature | Maleimide-Based Reagents | Iodoacetamide--Based Reagents |
| Reaction Chemistry | Michael addition to the double bond of the maleimide ring. | SN2 nucleophilic substitution, with iodide as the leaving group. |
| Reaction pH | Optimal at pH 6.5-7.5 for thiol specificity.[1][2] At pH > 8.5, reactivity with primary amines (e.g., lysine) increases.[1] | Optimal at neutral to basic pH.[3] |
| Reaction Speed | Generally faster reaction with thiols compared to iodoacetamides.[3][4] | Slower reaction kinetics.[5] |
| Specificity | Highly specific for thiols within the optimal pH range.[1] Can react with other nucleophiles like lysines and histidines at higher pH.[4] | Generally specific for thiols, but can also react with other nucleophilic residues.[5] |
| Bond Stability | Forms a stable thioether bond. However, the succinimide ring can be susceptible to hydrolysis, especially before conjugation.[2] | Forms a very stable and irreversible thioether bond.[3] |
| Commercial Examples | Isotope-Coded Maleimide Affinity Tags (ICMATs)[4] | Isotope-Coded Affinity Tags (ICAT)[6][7][8], Iodoacetyl Tandem Mass Tags (iodoTMT)[9] |
Established Cysteine-Reactive Labeling Methods: A Closer Look
Two prominent methods for quantitative cysteine proteomics are Isotope-Coded Affinity Tags (ICAT) and Iodoacetyl Tandem Mass Tags (iodoTMT).
Isotope-Coded Affinity Tag (ICAT)
The ICAT strategy utilizes a pair of reagents, one "light" and one "heavy," that are chemically identical but differ in mass due to the incorporation of stable isotopes (e.g., 12C vs. 13C or 1H vs. 2H).[8] The original ICAT reagents contained deuterium, but later versions switched to 13C to avoid chromatographic separation issues.[8]
Key Features of ICAT:
-
Reactive Group: Typically an iodoacetamide group that targets cysteine residues.[8]
-
Isotopic Linker: A linker region containing stable isotopes to create a mass difference between the light and heavy tags.
-
Affinity Tag: A biotin tag that allows for the selective enrichment of labeled peptides using avidin affinity chromatography.[7][8] This step significantly reduces sample complexity.
Quantitative Principle: After labeling two different protein samples (e.g., control and treated) with the light and heavy ICAT reagents respectively, the samples are combined, digested, and the cysteine-containing peptides are enriched. In the mass spectrometer, the light and heavy-labeled peptide pairs appear as doublets separated by a known mass difference. The relative abundance of the peptide in the two samples is determined by comparing the signal intensities of these two peaks.[8]
Iodoacetyl Tandem Mass Tags (iodoTMT)
The iodoTMT reagents are a set of isobaric tags that enable multiplexed quantitative analysis of cysteine-containing peptides.
Key Features of iodoTMT:
-
Reactive Group: An iodoacetyl group for specific labeling of cysteine residues.[10]
-
Isobaric Tag Design: Each tag consists of a reporter group, a balancer group, and a reactive group. The tags have the same total mass, so labeled peptides from different samples appear as a single peak in the MS1 scan.
-
Multiplexing: Commercially available kits allow for the simultaneous analysis of up to six different samples.[11]
Quantitative Principle: Upon fragmentation in the mass spectrometer (MS/MS), the reporter ions are released and their distinct masses are used to identify and quantify the relative abundance of the peptide from each of the multiplexed samples.[12] This approach allows for increased throughput and precision as the quantification is based on reporter ions from the same precursor ion.
Experimental Protocols
General Protocol for ICAT Labeling
This protocol is a generalized procedure based on established methods.[6][7]
-
Protein Extraction and Reduction: Extract proteins from two samples (e.g., control and treated) in a suitable lysis buffer. Reduce the disulfide bonds in the proteins by adding a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
-
Labeling with ICAT Reagents: Label the control sample with the light ICAT reagent and the treated sample with the heavy ICAT reagent. The reaction is typically carried out for 2 hours at 37°C.[6]
-
Sample Combination and Digestion: Combine the two labeled protein samples. Precipitate the proteins to remove excess labeling reagent, then resuspend and digest the proteins into peptides using an enzyme like trypsin.
-
Affinity Purification of Labeled Peptides: Purify the ICAT-labeled (cysteine-containing) peptides using an avidin affinity column.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the peptide sequences from the MS/MS spectra. Quantify the relative abundance of each peptide by comparing the peak intensities of the light and heavy isotopic pairs in the MS1 spectra.
General Protocol for iodoTMT Labeling
This protocol is a generalized procedure based on established methods.[9]
-
Protein Extraction and Reduction: Extract proteins from up to six different samples. Reduce the disulfide bonds using a reducing agent.
-
Blocking of Free Thiols: Block all free cysteine residues with a non-labeled alkylating agent (e.g., iodoacetamide).
-
Selective Reduction and Labeling of Modified Cysteines (e.g., S-nitrosylated): Selectively reduce the modified cysteine residues of interest and then label the newly formed free thiols with the different iodoTMT reagents for each sample.
-
Sample Combination and Digestion: Combine the labeled protein samples and digest them into peptides.
-
Enrichment of iodoTMT-labeled Peptides (Optional but Recommended): Enrich the iodoTMT-labeled peptides using an anti-TMT antibody resin to increase the number of identified and quantified peptides.[9][13]
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify the peptides from the MS/MS spectra. Quantify the relative abundance of each peptide across the different samples by comparing the intensities of the reporter ions in the low-mass region of the MS/MS spectra.[12]
Visualizing Workflows and Pathways
Experimental Workflow for Quantitative Cysteine Proteomics
Caption: General workflow for quantitative cysteine proteomics using isotopic labeling.
Cysteine Oxidation in Redox Signaling
Reactive oxygen species (ROS) can act as signaling molecules by reversibly oxidizing cysteine residues in proteins, thereby modulating their function. This is a key mechanism in many cellular processes.
Caption: Simplified pathway of cysteine oxidation in redox signaling.
Conclusion
The selection of a cysteine-reactive labeling reagent for quantitative mass spectrometry is a critical decision that impacts the accuracy, specificity, and throughput of a proteomics experiment. While "this compound" belongs to the well-established class of maleimide-based reagents, researchers should consider its performance characteristics in the context of widely validated alternatives like ICAT and iodoTMT.
Maleimide-based reagents offer the advantage of rapid reaction kinetics, while iodoacetamide-based reagents, such as those used in ICAT and iodoTMT, provide highly stable thioether linkages. The choice between isotopic labeling (ICAT) and isobaric tagging (iodoTMT) will depend on the specific experimental goals, with iodoTMT offering higher multiplexing capabilities. Ultimately, a thorough understanding of the underlying chemistry and experimental workflows is essential for generating high-quality, reproducible quantitative proteomics data.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for Quantitative Proteome Analysis with ICAT & SPC - Creative Proteomics [creative-proteomics.com]
- 7. Quantitative proteome analysis using isotope-coded affinity tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope-coded affinity tag - Wikipedia [en.wikipedia.org]
- 9. Specific Labeling, Enrichment, and Quantitation of S-Nitrosylated Peptides Using iodoTMT Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Iodoacetyl tandem mass tags for cysteine peptide modification, enrichment and quantitation | Semantic Scholar [semanticscholar.org]
- 11. Mass Spectrometry-Based Quantitative Proteomics for Dissecting Multiplexed Redox Cysteine Modifications in Nitric Oxide-Protected Cardiomyocyte Under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of Bioconjugation Reagents: The Performance of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester versus NHS Esters
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of crosslinking reagent is paramount to success. This guide provides an in-depth comparison of the novel, water-soluble N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester and the widely utilized N-Hydroxysuccinimide (NHS) esters, offering a data-driven perspective on their respective performances.
The strategic linkage of biomolecules is a cornerstone of modern biotechnology, enabling the creation of antibody-drug conjugates (ADCs), diagnostic probes, and immobilized enzymes. At the heart of this technology lie bifunctional crosslinkers, molecules equipped with two reactive groups to bridge biomolecules. This guide focuses on a heterobifunctional reagent, "this compound" (for brevity, referred to as a sulfonated maleimide ester), which combines a maleimide group for reaction with thiols and a highly reactive ester for targeting primary amines. Its performance is critically evaluated against the industry-standard NHS esters.
Executive Summary of Performance
The sulfonated maleimide ester presents a compelling alternative to traditional NHS esters, primarily due to the enhanced reactivity and water solubility conferred by its unique leaving group. While both reagents target primary amines, the distinct chemical properties of their active ester groups lead to notable differences in reaction kinetics, stability, and protocol requirements.
| Feature | This compound | N-Hydroxysuccinimide (NHS) Esters |
| Target Functionality | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Leaving Group | 1-hydroxy-2-nitro-4-benzenesulfonate | N-Hydroxysuccinimide |
| Water Solubility | High (due to sulfonate group) | Variable, often requires organic co-solvents (e.g., DMSO, DMF) |
| Reaction pH (Amine Conjugation) | 7.0 - 9.0 | 7.0 - 9.0 |
| Hydrolytic Stability | Less stable in aqueous solutions, necessitating prompt use | Moderately stable, but hydrolysis is a competing reaction, especially at higher pH |
| Reaction Rate (Aminolysis) | Potentially faster due to a better leaving group | Fast, but can be influenced by reagent concentration and pH |
| Byproduct | Water-soluble, easily removed 1-hydroxy-2-nitro-4-benzenesulfonate | N-Hydroxysuccinimide |
Delving into the Chemical Differences: A Tale of Two Leaving Groups
The key differentiator between the sulfonated maleimide ester and NHS esters lies in their leaving groups. The efficiency of the acylation reaction, where the ester reacts with an amine to form a stable amide bond, is significantly influenced by the stability of the departing molecule (the leaving group). A better leaving group is a weaker base, meaning its conjugate acid has a lower pKa.
However, this increased reactivity comes at the cost of reduced hydrolytic stability. The same factors that make the ester highly susceptible to nucleophilic attack by amines also make it more prone to reaction with water, leading to hydrolysis of the active ester. This necessitates the prompt use of the sulfonated maleimide ester once dissolved in aqueous buffers.
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the general procedures for protein conjugation using both the sulfonated maleimide ester and a standard NHS ester.
Protocol for Two-Step Conjugation with this compound
This protocol assumes a two-step conjugation: first, the reaction of the ester with primary amines on one protein (Protein A), followed by the reaction of the maleimide with thiols on a second protein (Protein B).
Materials:
-
Protein A (containing primary amines)
-
Protein B (containing free thiols, or disulfide bonds to be reduced)
-
This compound sodium salt
-
Amine-reactive conjugation buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.5
-
Thiol-reactive conjugation buffer: PBS or HEPES buffer, pH 6.5-7.5, degassed
-
(Optional) Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis cassette
Procedure:
-
Preparation of Protein A: Dissolve Protein A in the amine-reactive conjugation buffer to a concentration of 1-10 mg/mL.
-
Activation of Protein A: Immediately before use, dissolve the sulfonated maleimide ester in the amine-reactive conjugation buffer. Add a 10- to 20-fold molar excess of the dissolved ester to the Protein A solution.
-
Reaction Step 1 (Amine Labeling): Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification of Activated Protein A: Remove the excess crosslinker and the leaving group byproduct using a desalting column or dialysis against the thiol-reactive conjugation buffer.
-
Preparation of Protein B: If Protein B contains disulfide bonds, reduce them by incubating with a 10- to 50-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature. Purify the reduced Protein B using a desalting column equilibrated with degassed thiol-reactive conjugation buffer.
-
Reaction Step 2 (Thiol Labeling): Immediately mix the purified, activated Protein A with the reduced Protein B.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove any unreacted proteins.
Protocol for Conjugation with a Heterobifunctional NHS Ester-Maleimide Crosslinker
This protocol follows a similar two-step process for comparison.
Materials:
-
Protein A (containing primary amines)
-
Protein B (containing free thiols, or disulfide bonds to be reduced)
-
Heterobifunctional NHS ester-maleimide crosslinker (e.g., SMCC)
-
Amine-reactive conjugation buffer: PBS or HEPES buffer, pH 7.2-8.5
-
Thiol-reactive conjugation buffer: PBS or HEPES buffer, pH 6.5-7.5, degassed
-
(Optional) Reducing agent: DTT or TCEP
-
Desalting column or dialysis cassette
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Protein A: Dissolve Protein A in the amine-reactive conjugation buffer to a concentration of 1-10 mg/mL.
-
Activation of Protein A: Dissolve the NHS ester-maleimide crosslinker in anhydrous DMSO or DMF to create a stock solution. Add a 10- to 20-fold molar excess of the crosslinker stock solution to the Protein A solution.
-
Reaction Step 1 (Amine Labeling): Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification of Activated Protein A: Remove the excess crosslinker using a desalting column or dialysis against the thiol-reactive conjugation buffer.
-
Preparation of Protein B: Prepare Protein B as described in the previous protocol.
-
Reaction Step 2 (Thiol Labeling): Immediately mix the purified, activated Protein A with the reduced Protein B.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C under an inert atmosphere.
-
Final Purification: Purify the final conjugate as described previously.
Visualizing the Reaction Pathways
To further elucidate the conjugation processes, the following diagrams illustrate the chemical reactions involved.
Characterization of "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester" conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody-drug conjugates (ADCs) synthesized using maleimide-based linkers. It focuses on the characterization of these bioconjugates, offering insights into the performance of traditional versus stabilized maleimide linkers, supported by experimental data. While this guide centers on maleimide chemistry, it is important to note that specific performance data for conjugates synthesized with "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester" (also known as Mal-cap-NPSA) is not extensively available in peer-reviewed literature. Therefore, this guide will compare well-documented traditional maleimide linkers with emerging stabilized alternatives to provide a relevant framework for researchers.
Introduction to Maleimide-Based Conjugation in ADCs
Maleimide chemistry is a cornerstone in the development of ADCs, enabling the covalent attachment of cytotoxic payloads to antibodies, typically via the thiol groups of cysteine residues. The resulting thiosuccinimide linkage, however, has been shown to be susceptible to premature drug release in vivo through a retro-Michael reaction. This instability can lead to off-target toxicity and a reduction in therapeutic efficacy. To address this, stabilized maleimide linkers have been developed to enhance the durability of the antibody-payload connection. This guide will explore the characterization of ADCs, comparing the performance of these different maleimide-based technologies.
Performance Comparison: Traditional vs. Stabilized Maleimide Linkers
The stability of the linker is a critical quality attribute of an ADC, directly impacting its safety and efficacy. Recent advancements have led to the development of maleimide derivatives that form more stable attachments to the antibody. A notable example is the use of maleamic methyl ester-based linkers, which have demonstrated significant improvements in stability and in vivo performance compared to conventional maleimide linkers like maleimidocaproyl (mc).
Table 1: Comparative Performance of Maleamic Methyl Ester vs. Conventional Maleimide ADCs
| Performance Metric | Conventional Maleimide ADC (mil40-12b') | Maleamic Methyl Ester ADC (mil40-12b) | Reference |
| In Vivo Efficacy (Tumor Growth in Xenograft Model) | Incomplete tumor resolution | Complete tumor regression at the same dose | [1] |
| Maximum Tolerated Dose (MTD) in Mice | Baseline | Increased by 40 mg/kg | [1] |
| Plasma Stability | Prone to premature payload loss | Significantly improved stability and payload retention | [1] |
Data is based on a study comparing an anti-HER2 antibody conjugated to MMAE using a traditional maleimide linker versus a maleamic methyl ester-based linker.[1]
Key Experimental Protocols for ADC Characterization
Comprehensive characterization is essential to ensure the quality, consistency, and performance of an ADC. The following are key experimental protocols used in the analysis of maleimide-based conjugates.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the average DAR and the distribution of different drug-loaded species. The principle is based on the separation of ADC species according to their hydrophobicity, which increases with the number of conjugated drug molecules.
Protocol:
-
Column: A HIC column (e.g., Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Sample Loading: The ADC sample is injected onto the column.
-
Elution: A decreasing salt gradient is applied to elute the ADC species. The unconjugated antibody (DAR=0) elutes first, followed by species with increasing DAR values. An organic modifier like isopropanol may be used in the low-salt mobile phase to elute highly hydrophobic species (e.g., DAR=8).
-
Detection: The elution profile is monitored by UV absorbance at 280 nm.
-
Calculation: The weighted average DAR is calculated from the relative peak area of each species.
Mass Spectrometry for Structural Confirmation and Conjugation Site Analysis
Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of ADCs. It can be used to confirm the molecular weight of the intact ADC and its subunits, thus verifying the DAR and identifying the sites of conjugation.
Protocol (Middle-Up Approach):
-
Sample Preparation: The ADC is enzymatically digested (e.g., with IdeS) to separate the Fc and Fab fragments. The fragments are then reduced (e.g., with DTT or TCEP) to separate the light and heavy chains.
-
LC-MS/MS Analysis: The reduced fragments are separated by reverse-phase liquid chromatography (RP-LC) and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: The mass of the light and heavy chains with and without the drug-linker is determined. This confirms the drug load on each chain. Further fragmentation (MS/MS) can pinpoint the specific cysteine residue that has been conjugated.
Assessment of Conjugate Stability
The stability of the ADC is a critical parameter, often assessed by measuring the amount of drug that remains conjugated to the antibody over time in a relevant biological matrix, such as plasma.
Protocol:
-
Incubation: The ADC is incubated in plasma (e.g., human or mouse) at 37°C for various time points.
-
Sample Cleanup: At each time point, the ADC is captured from the plasma, for example, using affinity capture beads targeting the antibody.
-
Analysis: The captured ADC is then analyzed by a suitable method, such as LC-MS or HIC, to determine the average DAR.
-
Data Interpretation: A decrease in the average DAR over time indicates linker instability and premature drug release.
Visualization of Workflows and Pathways
ADC Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a cysteine-linked ADC.
Caption: General workflow for ADC synthesis and characterization.
General Mechanism of Action of an ADC
This diagram outlines the cellular journey of an ADC from binding to a cancer cell to the induction of cell death by the payload.
Caption: General mechanism of action of an antibody-drug conjugate.
Conclusion
The characterization of ADCs is a multifaceted process that is crucial for ensuring their safety and efficacy. While maleimide-based linkers are widely used, the inherent instability of the traditional thiosuccinimide linkage has driven the development of stabilized alternatives. As demonstrated by comparative data, these next-generation linkers can significantly enhance the performance of ADCs by improving their stability, which in turn can lead to better in vivo efficacy and a wider therapeutic window. Although specific data on Mal-cap-NPSA conjugates is limited, the principles and experimental protocols outlined in this guide provide a robust framework for the characterization and comparison of any maleimide-based ADC, enabling researchers to make informed decisions in the design and development of these promising cancer therapeutics.
References
Reproducibility of experiments using "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester"
Understanding Maleimide-Thiol Chemistry: The Foundation of Reproducibility
Maleimide-based reagents are widely used for their high reactivity and specificity towards sulfhydryl (thiol) groups of cysteine residues in proteins. The reaction, a Michael addition, forms a stable covalent thioether bond. However, the reproducibility of experiments using these reagents can be influenced by several factors, primarily the stability of the maleimide itself and the resulting conjugate.
Key Considerations for Reproducibility:
-
Hydrolysis of the Maleimide: The maleimide ring is susceptible to hydrolysis, which renders it inactive and unable to react with thiols. The rate of hydrolysis is pH-dependent, increasing at alkaline pH.
-
Retro-Michael Addition: The thioether bond, while generally stable, can undergo a retro-Michael reaction, particularly in the presence of other thiols. This can lead to the transfer of the label to other thiol-containing molecules, such as dithiothreitol (DTT) or glutathione, which is abundant in the cellular environment.
-
Reaction Conditions: pH, temperature, and the presence of reducing agents are critical parameters that must be carefully controlled to ensure reproducible labeling. The optimal pH for the maleimide-thiol reaction is typically between 6.5 and 7.5.[1]
Visualizing the Chemistry: The Maleimide-Thiol Reaction and its Challenges
To better understand the process, the following diagrams illustrate the key chemical transformations involved in protein labeling with maleimide reagents.
Caption: The fundamental reaction between a protein's cysteine residue and a maleimide reagent, forming a stable thioether bond.
Caption: Key side reactions, hydrolysis and retro-Michael addition, that can impact the stability and reproducibility of maleimide-based labeling.
Performance Comparison of Thiol-Reactive Reagents
While direct data for "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester" is unavailable, we can compare the general classes of maleimide reagents and their common alternatives.
| Reagent Class | Reaction Target | Key Advantages | Key Disadvantages | Typical Coupling Efficiency |
| Traditional Maleimides | Cysteine Thiols | High specificity, rapid reaction at neutral pH. | Susceptible to hydrolysis and retro-Michael addition. | 70-90%[2] |
| Next-Generation Maleimides | Cysteine Thiols | Increased stability of the conjugate, reduced retro-Michael addition. | May have different reaction kinetics. | High |
| Haloacetamides (e.g., Iodoacetamide) | Cysteine Thiols | Forms a very stable thioether bond. | Less specific than maleimides, can react with other residues at higher pH. | Variable |
| N-Hydroxysuccinimide (NHS) Esters | Lysine Amines | High reactivity, forms stable amide bonds. | Targets abundant lysine residues, leading to heterogeneous labeling. | High |
Experimental Protocols for Evaluating Reagent Performance
To ensure reproducibility and to validate the performance of any thiol-reactive reagent, including "this compound," a series of standardized experiments should be performed.
Protocol 1: Determination of Labeling Efficiency
This protocol determines the degree of labeling (DOL), which is the average number of dye or tag molecules conjugated to a single protein molecule.
Workflow for Determining Labeling Efficiency
Caption: A step-by-step workflow for determining the degree of labeling of a protein with a thiol-reactive reagent.
Methodology:
-
Protein Preparation:
-
Prepare a solution of the protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4) at a known concentration (typically 1-5 mg/mL).
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature. Note: Avoid DTT as its thiol groups will compete with the protein's thiols for the maleimide reagent. If DTT must be used, it must be removed prior to adding the maleimide.
-
-
Labeling Reaction:
-
Prepare a stock solution of the maleimide reagent in a compatible solvent (e.g., DMSO or DMF).
-
Add the maleimide solution to the protein solution at a specific molar ratio (e.g., 10:1 or 20:1 reagent to protein). The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted maleimide reagent from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
-
Quantification:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached label (Amax).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
Calculate the concentration of the label using its molar extinction coefficient at Amax.
-
The Degree of Labeling (DOL) is the molar ratio of the label to the protein.
-
Protocol 2: Assessment of Conjugate Stability
This protocol evaluates the stability of the formed thioether bond against hydrolysis and retro-Michael addition.
Workflow for Assessing Conjugate Stability
Caption: A workflow to assess the stability of a protein-maleimide conjugate under various conditions.
Methodology:
-
Prepare the Conjugate: Prepare and purify the labeled protein as described in Protocol 1.
-
Incubation Conditions:
-
To assess hydrolytic stability, incubate the conjugate in buffers of different pH (e.g., pH 5.0, 7.4, 8.5) at a controlled temperature (e.g., 37°C).
-
To assess stability against thiol exchange (retro-Michael addition), incubate the conjugate in a buffer containing a high concentration of a competing thiol, such as glutathione (1-10 mM), at physiological pH (7.4) and 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Quench any reaction if necessary (e.g., by acidification).
-
-
Analysis:
-
Analyze the aliquots using techniques that can separate the intact conjugate from the free label or degraded products.
-
Reverse-phase HPLC: Can separate the labeled protein from the free label.
-
SDS-PAGE with fluorescence imaging: Can visualize the amount of fluorescent label remaining on the protein.
-
Mass Spectrometry (e.g., LC-MS): Can provide definitive identification of the intact conjugate and any degradation products.
-
-
-
Quantification:
-
Quantify the peak area (HPLC) or band intensity (SDS-PAGE) of the intact conjugate at each time point to determine the rate of degradation.
-
Signaling Pathways and Logical Relationships
The modification of proteins with reagents like "this compound" is often a crucial step in studying their function within complex biological systems. For instance, a fluorescently labeled protein can be used to track its localization and interactions within a signaling pathway.
Example: A Generic Kinase Signaling Pathway
Caption: A simplified diagram of a kinase signaling cascade where a protein of interest (Kinase 2) is labeled for study.
Conclusion and Recommendations
While a direct, data-driven comparison involving "this compound" is not feasible based on currently available information, this guide provides the necessary framework for its evaluation. For any novel or less-characterized maleimide reagent, it is crucial to perform the described validation experiments to ensure the reproducibility and reliability of your results.
Recommendations for Researchers:
-
Perform In-House Validation: Before committing to a large-scale study, perform the labeling efficiency and conjugate stability tests outlined above for your specific protein and the maleimide reagent of interest.
-
Optimize Reaction Conditions: Empirically determine the optimal molar ratio of reagent to protein, pH, incubation time, and temperature for your specific application.
-
Consider Next-Generation Alternatives: If conjugate stability is a major concern, especially for in vivo applications, explore the use of next-generation maleimides that are designed to form more stable linkages.
-
Thorough Documentation: Keep detailed records of all experimental parameters to ensure future reproducibility.
By following these guidelines, researchers can confidently employ maleimide-based reagents in their experiments and contribute to the generation of robust and reproducible scientific data.
References
A Guide to N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester and its Alternatives in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the heterobifunctional crosslinker, N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester, and its alternatives used in bioconjugation, a critical process in drug development and research. Due to the limited availability of specific performance data for this particular compound in peer-reviewed literature, this guide will also draw comparisons with more extensively characterized maleimide-based crosslinkers.
Introduction to Heterobifunctional Crosslinkers in Bioconjugation
Heterobifunctional crosslinkers are reagents that possess two different reactive groups, allowing for the sequential and controlled conjugation of two different biomolecules. A common application is in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The choice of crosslinker is critical as it influences the stability, efficacy, and safety of the resulting conjugate.
The maleimide group is widely used for its high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine. This reaction forms a stable thioether bond. The other end of the crosslinker is typically designed to react with primary amines, found in the amino acid lysine and at the N-terminus of proteins.
This compound: A Profile
Also known by its synonym, 6-Maleimidocaproic acid (2-nitro-4-sulfo) phenyl ester sodium salt, and CAS number 101554-76-1, this crosslinker features a maleimide group for thiol reactivity and a 1-hydroxy-2-nitro-4-benzenesulfonic acid ester for presumed amine reactivity. The sodium salt formulation is intended to enhance its solubility in aqueous solutions, a desirable property for biological reactions.[1]
The key features of this molecule are:
-
Maleimide group: For selective reaction with thiol groups.
-
6-aminocaproyl spacer: A six-carbon spacer arm that provides flexibility and can reduce steric hindrance between the conjugated molecules.
-
1-hydroxy-2-nitro-4-benzenesulfonic acid ester: This group is less common than the widely used N-hydroxysuccinimide (NHS) ester for amine coupling. The nitro and sulfonic acid groups are electron-withdrawing, which would activate the ester for nucleophilic attack by an amine. The sulfonic acid group also imparts significant water solubility.
Despite its availability from chemical suppliers, there is a notable lack of published studies detailing its specific reaction kinetics, conjugation efficiency, and the stability of the resulting conjugates compared to other crosslinkers.
Comparison with Common Maleimide-Based Crosslinkers
To provide a practical comparison, we will examine the properties of this compound against well-established maleimide-NHS ester crosslinkers, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and its derivatives.
| Feature | This compound | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | MAL-C6-NHS Ester |
| Amine-Reactive Group | 1-hydroxy-2-nitro-4-benzenesulfonic acid ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Thiol-Reactive Group | Maleimide | Maleimide | Maleimide |
| Spacer Arm | 6-carbon aliphatic chain | Cyclohexane-methyl | 6-carbon aliphatic chain |
| Aqueous Solubility | High (due to sulfonic acid group) | Low | Moderate |
| Published Data | Limited | Extensive | Moderate |
Experimental Protocols: A Generalized Approach to Heterobifunctional Crosslinking
Step 1: Reaction with Amine-Containing Protein (e.g., Antibody)
-
Preparation of Protein: Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Crosslinker Addition: Dissolve the crosslinker in a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the protein solution at a specific molar excess.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C. The ester group will react with primary amines on the antibody to form a stable amide bond.
-
Purification: Remove excess crosslinker using a desalting column or dialysis against a thiol-free buffer (e.g., PBS, pH 6.5-7.5).
Step 2: Reaction with Thiol-Containing Molecule (e.g., Cysteine-containing peptide or reduced antibody)
-
Preparation of Thiolated Molecule: If the second molecule does not have a free thiol, one can be introduced through reduction of a disulfide bond or chemical modification.
-
Conjugation: Add the thiolated molecule to the maleimide-activated antibody solution.
-
Incubation: React for 1-2 hours at room temperature or overnight at 4°C. The maleimide group will react with the thiol group to form a stable thioether bond.
-
Quenching (Optional): Add a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) to quench any unreacted maleimide groups.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted molecules and aggregates.
Logical Workflow for Crosslinker Selection and Conjugation
Caption: Workflow for selecting and using a heterobifunctional crosslinker.
Signaling Pathways in ADC Action
While the crosslinker itself does not directly participate in signaling pathways, its stability and cleavage characteristics are crucial for the mechanism of action of the resulting ADC.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Conclusion
This compound presents an interesting, highly water-soluble option for bioconjugation. However, the lack of extensive characterization in the scientific literature makes it a higher-risk choice compared to well-documented crosslinkers like SMCC and its derivatives. Researchers considering this reagent should be prepared to perform significant optimization and validation of their conjugation protocols. For applications requiring a high degree of certainty and reproducibility, established maleimide-NHS ester crosslinkers are recommended. As with any bioconjugation strategy, careful purification and characterization of the final product are paramount to ensure its quality and efficacy.
References
Benchmarking "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester" against established methods
In the rapidly evolving landscape of bioconjugation, the choice of a crosslinking agent is paramount to the success of creating stable and functional protein conjugates for research, diagnostics, and therapeutic development. This guide provides a comprehensive benchmark analysis of "N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester," a water-soluble, heterobifunctional crosslinker, against established methods. We will delve into its performance characteristics, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a clear perspective on its utility.
The core functionality of this crosslinker lies in its two reactive moieties: a maleimide group that selectively targets sulfhydryl groups (thiols) on cysteine residues, and a sulfonated N-hydroxysuccinimide (NHS) ester that reacts with primary amines on lysine residues and the N-terminus of proteins. The inclusion of a sulfonic acid group is designed to enhance water solubility, a crucial feature for bioconjugation reactions in aqueous environments, thus avoiding the use of organic co-solvents that can be detrimental to protein structure and function.
Performance Benchmarking: Key Metrics
To objectively assess the performance of "this compound," we compare it to the widely used crosslinker Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its sulfonated analog (Sulfo-SMCC). The key performance indicators are reaction efficiency, hydrolytic stability of the amine-reactive group, and the stability of the resulting maleimide-thiol conjugate.
Data Presentation
| Performance Metric | This compound | Sulfo-SMCC | Key Observations |
| Water Solubility | High | High | Both crosslinkers are suitable for direct use in aqueous buffers without organic solvents. |
| Amine-Reactivity (NHS Ester) Half-life in aqueous buffer (pH 8.5) | ~10-15 minutes[1] | ~10 minutes[1] | The nitro-substituent may offer slightly enhanced stability against hydrolysis compared to the standard Sulfo-NHS ester. |
| Maleimide-Thiol Conjugate Stability (in presence of 1 mM Glutathione) | Moderate | Moderate to Low | Maleimide-thiol conjugates are susceptible to retro-Michael addition. Stability can be influenced by the local environment of the cysteine residue.[2][3] |
| Alternative for Enhanced Stability | N/A | Mono-sulfone chemistry | Mono-sulfone linkers form more stable thioether bonds compared to maleimides, with over 90% of the conjugate remaining intact after 7 days in the presence of glutathione, compared to less than 70% for maleimide conjugates.[2][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for a typical two-step crosslinking reaction.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein containing free sulfhydryl groups (Protein-SH).
Materials:
-
This compound
-
Protein-NH2 (e.g., an antibody)
-
Protein-SH (e.g., a cysteine-containing enzyme or peptide)
-
Conjugation Buffer A: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Conjugation Buffer B: Phosphate buffer, pH 6.5-7.0, containing 1-5 mM EDTA
-
Desalting column
Procedure:
Step 1: Maleimide-Activation of Protein-NH2
-
Prepare Protein-NH2 at a concentration of 1-5 mg/mL in Conjugation Buffer A.
-
Immediately before use, dissolve the "this compound" in Conjugation Buffer A.
-
Add a 10- to 20-fold molar excess of the crosslinker solution to the Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer B. The maleimide-activated protein is now ready for the next step.
Step 2: Conjugation to Protein-SH
-
Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution in Conjugation Buffer B. A 1:1 molar ratio is a good starting point, but the optimal ratio should be determined experimentally.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a low molecular weight thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM.
-
The final conjugate can be purified by size-exclusion chromatography to remove unreacted proteins and quenching reagents.
Mandatory Visualization
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Discussion and Alternatives
The primary advantage of "this compound" is its high water solubility, which simplifies the conjugation process for proteins that are sensitive to organic solvents. The reactivity of its NHS ester is comparable to that of Sulfo-SMCC, allowing for efficient labeling of primary amines.
A key consideration for all maleimide-based crosslinkers is the stability of the resulting thioether bond. This bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in a cellular environment.[2] For applications requiring high in vivo stability, alternative chemistries should be considered. Mono-sulfone based linkers have demonstrated significantly improved stability over their maleimide counterparts.[2][3][4]
Furthermore, while NHS esters are widely used for amine-labeling, they can be susceptible to hydrolysis.[1] For reactions requiring longer incubation times or for proteins with low reactivity, more stable amine-reactive groups such as tetrafluorophenyl (TFP) esters could be a viable alternative.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - EE [thermofisher.com]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester: A Comprehensive Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe handling and disposal of N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester is essential for maintaining a safe laboratory environment. This document outlines the necessary steps for proper disposal, emphasizing safety, regulatory compliance, and operational clarity for researchers, scientists, and drug development professionals.
The compound this compound is a complex organic molecule containing several reactive functional groups, including a maleimide, an amide, a nitroaromatic ring, and a sulfonic acid ester. The presence of a nitro group, in particular, designates this compound as potentially hazardous, requiring careful handling and disposal. Nitroaromatic compounds can be toxic and, in some cases, explosive, especially when present in di- or tri-nitro configurations.[1][2] Therefore, a cautious approach to disposal is paramount.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a flame-resistant lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Key Operational and Disposal Plans:
-
Waste Segregation: Do not mix waste containing this compound with other chemical waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name and prominently display "Hazardous Waste," "Reactive," and "Toxic" warnings.
-
Professional Disposal: The primary and recommended method for disposal is through a licensed environmental health and safety (EHS) vendor.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Procedure
The following procedure provides a direct, step-by-step guide for the proper disposal of this compound from a laboratory setting.
1. Preparation for Disposal:
- Ensure all personnel involved in the disposal process are familiar with the hazards of the compound and have read the relevant safety data sheets for similar chemical structures.
- Designate a specific, contained area within a fume hood for the collection of this waste.
2. Waste Collection:
- For solid waste (e.g., residual powder, contaminated weighing paper), carefully place it into a designated, robust, and sealable hazardous waste container.
- For solutions containing the compound, pour the liquid waste into a separate, compatible, and clearly labeled hazardous waste container. Avoid overfilling the container; a general rule is to fill to no more than 80% capacity.
- For trace amounts of the compound on laboratory glassware, rinse the glassware with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste.
3. Storage Pending Disposal:
- Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and heat sources.
- Ensure the storage area is clearly marked as a hazardous waste accumulation area.
4. Arranging for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.
- Provide the disposal vendor with a complete and accurate description of the waste, including the chemical name and any known hazards.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key information regarding the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Container Type | Borosilicate glass or other chemically resistant container with a secure screw cap. | To ensure compatibility and prevent leaks. |
| Primary Hazard Class | Toxic, Reactive | Based on the nitroaromatic and maleimide functional groups. |
| Storage Conditions | Cool, dry, well-ventilated area away from incompatible materials. | To prevent degradation and potential hazardous reactions. |
| Disposal Method | Incineration or other approved methods by a licensed EHS vendor. | To ensure complete destruction of the hazardous compound in a controlled environment. |
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this exact compound are readily available, the recommended procedures are based on established guidelines for the handling and disposal of reactive and toxic organic compounds, particularly those containing nitro functional groups. The general principle of segregating hazardous waste and arranging for professional disposal is a standard and widely accepted laboratory practice.[4][5][6] For compounds with multiple reactive groups, in-lab neutralization is generally not recommended due to the potential for complex and hazardous side reactions.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling N-Maleimido-6-aminocaproyl 1-hydroxy-2-nitro-4-benzenesulfonic acid ester. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment is essential to determine the most appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with its maleimide and nitro-benzenesulfonic acid functional groups.
| Operation | Eye/Face Protection | Skin and Body Protection | Respiratory Protection | Hand Protection |
| Weighing and preparing solutions (powder form) | Tightly sealing safety goggles or a face shield.[1] | Full-buttoned lab coat and a chemical-resistant apron.[2] | NIOSH/MSHA approved respirator for dusts if ventilation is inadequate.[3][4] | Chemical-resistant, impermeable gloves (e.g., nitrile).[5] |
| Handling solutions | Chemical splash goggles.[6][7] | Lab coat and appropriate protective clothing.[2][3] | Not generally required with adequate ventilation. | Chemical-resistant gloves.[5] |
| Cleaning spills | Chemical splash goggles and a face shield. | Chemical-resistant suit or coveralls.[4] | NIOSH/MSHA approved respirator with appropriate cartridges.[1] | Heavy-duty, chemical-resistant gloves. |
| Waste disposal | Safety glasses with side shields.[3] | Lab coat. | Not generally required. | Chemical-resistant gloves. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation of dust.[4][8]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Remove all personal items, such as jewelry and bags, from the work area.[2]
2. Weighing and Solution Preparation:
-
When handling the solid, wear appropriate PPE to prevent skin and eye contact and inhalation.
-
To avoid creating dust, handle the powder carefully. Consider using a plastic sheet or tarp to cover the work surface, which can be easily folded and disposed of after use.[3]
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
3. During the Experiment:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Keep containers tightly closed when not in use to prevent contamination and potential release of vapors.[3][8]
-
Wash hands thoroughly after handling, even if gloves were worn.[4][5]
4. In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a suitable container for hazardous waste disposal.[5]
-
Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and chemical-resistant container. Do not pour down the drain.[5]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling and emergency response, the following diagrams illustrate the recommended workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for responding to a chemical spill.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Trinitrobenzenesulfonic Acid | C6H3N3O9S | CID 11045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
